AChE-IN-34
Description
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Properties
Molecular Formula |
C19H14N8O6 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-amino-7-(4-hydroxyanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C19H14N8O6/c20-8-13-16(21)24-25-17(22-9-1-4-11(28)5-2-9)15(27(32)33)19(13)12-7-10(26(30)31)3-6-14(12)23-18(19)29/h1-7,22,24-25,28H,21H2,(H,23,29) |
InChI Key |
YVSFPAHTQKMRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of the Acetylcholinesterase Inhibitor N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide
This guide provides an in-depth overview of the synthesis, purification, and biological activity of the acetylcholinesterase (AChE) inhibitor, N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide. This compound serves as a representative example of a donepezil-like multifunctional agent with potential applications in the treatment of Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide, herein referred to as Compound w18 .[1]
| Parameter | Value |
| Yield | 66% |
| Melting Point | 65-69 °C |
| IC50 (eeAChE) | 0.220 µM |
| IC50 (eqBuChE) | 1.23 µM |
| IC50 (hAChE) | 0.454 µM |
| IC50 (MAO-A) | 13.4 µM |
| IC50 (MAO-B) | 3.14 µM |
eeAChE: Electric eel acetylcholinesterase, eqBuChE: Equine butyrylcholinesterase, hAChE: Human acetylcholinesterase, MAO: Monoamine oxidase.
Experimental Protocols
Synthesis of Intermediate: 2-(1-benzylpiperidin-4-yl)ethan-1-amine
A general procedure for the synthesis of the key intermediate, 2-(1-benzylpiperidin-4-yl)ethan-1-amine, is as follows:
-
A solution of 1-benzylpiperidine-4-carbonitrile (1 equivalent) in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (2 equivalents) in dry THF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then stirred at room temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the successive dropwise addition of water and 15% aqueous sodium hydroxide.
-
The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 2-(1-benzylpiperidin-4-yl)ethan-1-amine.
Synthesis of N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide (w18)
The synthesis of the final compound w18 is achieved through the following procedure:[1]
-
To a solution of 5-chloropicolinic acid (1.2 mmol) in dichloromethane (CH2Cl2) (20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol) and 1-hydroxybenzotriazole (HOBt) (1.5 mmol) are added.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 2-(1-benzylpiperidin-4-yl)ethan-1-amine (1.0 mmol) in CH2Cl2 (10 mL) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is washed successively with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a solvent system of CH2Cl2:MeOH (30:1) as the eluent to yield the target compound w18 as a yellow solid.[1]
Visualizations
Synthesis Workflow
References
An In-Depth Technical Guide to AChE-IN-34: A Potent and Selective Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to AChE-IN-34, a novel acetylcholinesterase (AChE) inhibitor with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. All data and methodologies are derived from the primary scientific literature to ensure accuracy and reproducibility for research and development purposes.
Core Compound Identification and Properties
This compound, also identified as compound 5l in its primary publication, is a potent and selective inhibitor of acetylcholinesterase.[1][2][3] It belongs to the spiroindolin-1,2-diazepine class of heterocyclic compounds.[2][3] Its inhibitory action is characterized by a mixed-mode mechanism.[1] Preclinical assessments have shown that it is not neurotoxic at concentrations up to 50 µM in the SH-SY5Y neuroblastoma cell line.[4]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2'-amino-5-nitro-4'-(4-hydroxyphenyl)-2'-oxo-2',3',4',5'-tetrahydro-1'H-spiro[indoline-3,6'-[1]diazepine]-3'-carbonitrile | [3] |
| Molecular Formula | C₂₂H₁₆N₆O₄ | [3] |
| Molecular Weight | 428.40 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | > 300 °C | [3] |
| AChE Inhibition (IC₅₀) | 3.98 ± 1.07 µM | [2][3][4] |
| AChE Inhibition (Ki) | 0.044 µM | [1] |
| BChE Inhibition | No significant inhibition | [1][2][3] |
| Mode of Inhibition | Mixed-type | [1][4] |
Mechanism of Action: Cholinergic Synapse Modulation
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease.[5][6] this compound selectively inhibits AChE, leading to an accumulation of ACh which can then more effectively stimulate postsynaptic receptors.
Experimental Protocols
Synthesis of this compound (Compound 5l)
This compound is synthesized via a green, sequential four-component reaction.[2][3] The procedure involves the condensation of a substituted isatin, malononitrile, and a 1,1-enediamine (EDAM).
Materials and Reagents:
-
5-nitroisatin
-
Malononitrile
-
1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethan-1-one
-
Piperidine (catalyst)
-
Ethanol (solvent)
Protocol:
-
A mixture of 5-nitroisatin (1 mmol), malononitrile (1 mmol), and 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethan-1-one (1 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of piperidine (20 mol%) is added to the mixture.
-
The reaction mixture is refluxed with continuous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol to remove impurities.
-
The final product, this compound, is dried. The structure and purity are confirmed using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory potency of this compound is determined using a modified Ellman's method, which measures the activity of AChE spectrophotometrically.[2][3]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Following incubation, add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion product at 415 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Anti-Acetylcholinesterase Effect of Euonymus laxiflorus Champ. Extracts via Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wickes DIY & Trade Home Improvement Products and Inspiration [wickes.co.uk]
- 6. mdpi.com [mdpi.com]
Technical Whitepaper: Binding Affinity of Acetylcholinesterase Inhibitors
Disclaimer: No publicly available data could be found for a specific compound designated "AChE-IN-34." This technical guide therefore utilizes data and methodologies for a well-characterized and clinically relevant acetylcholinesterase (AChE) inhibitor, Donepezil , as a representative example to fulfill the user's request for an in-depth technical overview. The principles and protocols described herein are broadly applicable to the study of novel AChE inhibitors.
Introduction to Acetylcholinesterase and its Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[1][2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions.[1][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[4][5]
AChE inhibitors can be classified based on their mechanism of action as reversible, irreversible, or quasi-irreversible.[6] Reversible inhibitors, such as Donepezil, are of significant therapeutic interest. The binding affinity of these inhibitors to AChE is a crucial parameter in their pharmacological profile, determining their potency and duration of action.
Binding Affinity of Donepezil to Acetylcholinesterase
The binding affinity of an inhibitor is quantitatively described by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions.[7] The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.[8]
Below is a summary of the binding affinity of Donepezil for acetylcholinesterase, compiled from literature data.
| Inhibitor | Target Enzyme | IC50 Value (nM) | Ki Value (nM) | Source Organism of Enzyme |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | 2.9 | Electrophorus electricus (Electric Eel) |
| Donepezil | Acetylcholinesterase (AChE) | 11 | 5.7 | Human (recombinant) |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.
Experimental Protocol: Determination of AChE Inhibition (Ellman's Assay)
The most common method for determining the inhibitory activity of compounds against AChE is the spectrophotometric method developed by Ellman and colleagues.[9][10] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.[11]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution (or solvent for control wells)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the AChE solution to each well.
-
Immediately after adding the enzyme, add the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.[7]
-
Visualization of Pathways and Workflows
Signaling Pathway of Acetylcholinesterase
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the effect of an AChE inhibitor.
Caption: Cholinergic synapse function and the mechanism of AChE inhibition.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of an AChE inhibitor.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Conclusion
The determination of binding affinity is a cornerstone in the evaluation of acetylcholinesterase inhibitors. Standardized in vitro methods, such as the Ellman's assay, provide robust and reproducible data for quantifying inhibitor potency through metrics like IC50. This information is vital for the preclinical assessment and further development of novel therapeutic agents targeting the cholinergic system. While no specific data for "this compound" was found, the principles and methodologies outlined in this guide using Donepezil as a representative compound provide a comprehensive framework for researchers and drug development professionals in this field.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. attogene.com [attogene.com]
In Vitro Characterization of AChE-IN-34: A Technical Overview
A comprehensive search for the in vitro characterization of a specific acetylcholinesterase (AChE) inhibitor designated as "AChE-IN-34" did not yield specific data or publications for a compound with this identifier. The following guide, therefore, synthesizes general principles and methodologies for the in vitro characterization of novel AChE inhibitors, drawing from established protocols and the broader scientific literature on acetylcholinesterase and its inhibition.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of acetylcholinesterase inhibitors. It outlines the typical experimental workflow, key quantitative parameters, and relevant signaling pathways involved in the preclinical assessment of such compounds.
Core Principles of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors.[1] This mechanism is the therapeutic basis for drugs used in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2] Conversely, irreversible inhibition of AChE is the mechanism of toxicity for nerve agents like VX.[1]
Experimental Protocols for In Vitro Characterization
The in vitro evaluation of a novel AChE inhibitor typically involves a series of standardized assays to determine its potency, selectivity, and mechanism of action.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used colorimetric assay to quantify AChE activity is the Ellman's method. This assay is fundamental for determining the inhibitory potential of a compound.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Experimental Workflow:
Caption: Workflow for determining AChE inhibition using the Ellman's method.
Enzyme Kinetics and Mechanism of Inhibition
To understand how a compound inhibits AChE, kinetic studies are performed. These experiments can distinguish between competitive, non-competitive, uncompetitive, and mixed-type inhibition.
Methodology: AChE activity is measured at various substrate (acetylthiocholine) concentrations in the presence and absence of different, fixed concentrations of the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]) or the Michaelis-Menten plot (velocity vs. [substrate]). Changes in the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of the inhibitor reveal its mechanism of action.
Data Interpretation:
-
Competitive Inhibition: Increased Km, Vmax remains unchanged.
-
Non-competitive Inhibition: Decreased Vmax, Km remains unchanged.
-
Uncompetitive Inhibition: Decreased Vmax and Km.
-
Mixed Inhibition: Changes in both Vmax and Km.
Selectivity Assay (Butyrylcholinesterase Inhibition)
Butyrylcholinesterase (BChE) is another cholinesterase present in the body. Assessing the inhibitory activity of a compound against BChE is crucial for determining its selectivity. High selectivity for AChE over BChE is often a desirable characteristic to minimize potential side effects. The assay for BChE inhibition is similar to the Ellman's method, but butyrylthiocholine is used as the substrate.[2]
Quantitative Data Presentation
The results from the in vitro characterization assays are typically summarized in a table for clear comparison of the inhibitor's properties. While no specific data for "this compound" is available, a template for presenting such data is provided below.
| Parameter | Description | Typical Value (Example) |
| IC50 (AChE) | The concentration of the inhibitor required to reduce the activity of acetylcholinesterase by 50%. | e.g., 0.1 µM |
| IC50 (BChE) | The concentration of the inhibitor required to reduce the activity of butyrylcholinesterase by 50%. | e.g., 5.0 µM |
| Selectivity Index | The ratio of IC50 (BChE) / IC50 (AChE). A higher value indicates greater selectivity for AChE. | e.g., 50 |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | e.g., 0.05 µM |
| Mechanism of Action | The mode of enzyme inhibition (e.g., competitive, non-competitive). | e.g., Mixed Competitive |
Signaling Pathways Affected by AChE Inhibition
The primary consequence of AChE inhibition is the potentiation of cholinergic signaling. This occurs at both nicotinic and muscarinic acetylcholine receptors.
Caption: Signaling pathway affected by acetylcholinesterase inhibition.
Unrelated Compound: Interleukin-34 (IL-34)
It is important to note that searches for "IN-34" also retrieve information on Interleukin-34 (IL-34) , a cytokine that is functionally distinct from any AChE inhibitor. IL-34 is a ligand for the colony-stimulating factor-1 receptor (CSF-1R) and is involved in regulating immune responses and inflammation.[3] It stimulates signaling pathways such as NF-κB and JNK.[3] There is no known direct interaction between IL-34 and the cholinergic system.
Conclusion
The in vitro characterization of a novel acetylcholinesterase inhibitor is a multi-step process that quantifies its potency, selectivity, and mechanism of action. The methodologies described herein represent a standard approach in the field of drug discovery for neurodegenerative diseases and other conditions involving cholinergic dysfunction. While specific data for a compound named "this compound" is not publicly available, the framework provided can be applied to any new chemical entity targeting acetylcholinesterase. Further research would be required to isolate and characterize the specific properties of "this compound".
References
AChE-IN-34: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AChE-IN-34 is a recently identified selective acetylcholinesterase (AChE) inhibitor with potential applications in the therapeutic landscape of neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, also known as compound 5l. The document details its mechanism of action, enzymatic inhibition data, and the experimental protocols utilized in its initial characterization. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Rationale
This compound was discovered as part of a research initiative to identify novel, potent, and selective inhibitors of acetylcholinesterase. The development strategy focused on the synthesis of a new series of spiroindolin-1,2-diazepine derivatives.[1][2][3] The core rationale was to design molecules that could effectively bind to the active sites of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine, a key factor in the pathology of Alzheimer's disease. The research, published in 2023 by Pourtaher et al., identified compound 5l (this compound) as the most promising candidate from the synthesized series due to its potent and selective inhibition of AChE.[1][2][3]
The logical workflow for the discovery of this compound is outlined below:
Synthesis of this compound (compound 5l)
This compound was synthesized using a novel, green, and high-yielding sequential four-component reaction.[1][2] The synthesis involves a cascade reaction of specific isatins, malononitrile, and 1,1-enediamines (EDAMs) in ethanol, which was identified as the optimal solvent.[4] This method is noted for its efficiency and reduced environmental impact due to the use of readily available substrates and simple filtration and washing for purification.[4]
The general synthetic pathway is depicted below:
Biological Evaluation and Data
This compound was evaluated for its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results demonstrated that it is a potent and selective inhibitor of AChE.[1][2]
Cholinesterase Inhibition Data
The inhibitory potency of this compound was determined using in vitro enzymatic assays. The quantitative data from these experiments are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Mode | Selectivity |
| This compound (5l) | Acetylcholinesterase (AChE) | 3.98 ± 1.07 | 0.044 | Mixed | Selective for AChE |
| Butyrylcholinesterase (BChE) | No significant inhibition | - | - |
Data sourced from Pourtaher et al., 2023.[1][2]
Cytotoxicity Assessment
The potential neurotoxicity of this compound was evaluated using an MTT assay on the SH-SY5Y human neuroblastoma cell line. The results indicated a favorable safety profile at the tested concentrations.[3][4]
| Compound | Cell Line | Maximum Non-toxic Concentration (µM) |
| This compound (5l) | SH-SY5Y | ≥ 50 |
Data sourced from Pourtaher et al., 2023.[3][4]
Mechanism of Action
Kinetic studies were performed to elucidate the mechanism by which this compound inhibits AChE. The analysis revealed a mixed mode of inhibition.[1][2] This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Molecular docking and dynamics simulations provided further insight into the binding interactions. These studies suggest that this compound interacts with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[4] The dual-site binding is a desirable characteristic for AChE inhibitors in the context of Alzheimer's disease, as the PAS is also implicated in the aggregation of amyloid-beta peptides.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE and BChE was determined spectrophotometrically using a modified Ellman's method.[1][2]
-
Enzyme and Substrates : Acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) were used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) served as the respective substrates.
-
Reagents :
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Tris-HCl buffer (pH 8.0).
-
The test compound (this compound) dissolved in a suitable solvent.
-
-
Procedure :
-
A solution of the enzyme in Tris-HCl buffer was pre-incubated with various concentrations of this compound for a specified period at a controlled temperature.
-
The reaction was initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is detected by an increase in absorbance at 415 nm.
-
The rate of reaction was monitored over time using a spectrophotometer.
-
-
Data Analysis : The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Study of AChE Inhibition
To determine the mode of inhibition, the assay described above was performed with varying concentrations of both the substrate (acetylthiocholine) and the inhibitor (this compound).[1][2] The initial velocities of the reaction were measured, and the data were analyzed using Lineweaver-Burk plots. By observing the changes in Vmax and Km at different inhibitor concentrations, the mixed-type inhibition was confirmed.[1]
MTT Cytotoxicity Assay
-
Cell Culture : SH-SY5Y human neuroblastoma cells were cultured in appropriate media and conditions.
-
Treatment : Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Cell viability was expressed as a percentage of the viability of untreated control cells.
Conclusion and Future Directions
This compound has emerged as a promising lead compound in the pursuit of novel treatments for Alzheimer's disease. Its potent and selective inhibition of AChE, combined with a favorable in vitro safety profile, warrants further investigation. Future research should focus on:
-
In vivo studies : Evaluation of the pharmacokinetic properties (ADME), blood-brain barrier penetration, and efficacy of this compound in animal models of Alzheimer's disease.
-
Structure-Activity Relationship (SAR) Studies : Further optimization of the spiroindolin-1,2-diazepine scaffold to potentially enhance potency and drug-like properties.
-
Long-term toxicity studies : To establish a comprehensive safety profile.
The development of this compound represents a significant step forward in the design of novel cholinesterase inhibitors, and continued research will be crucial to determine its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
AChE-IN-34: A Technical Guide to its Selective Inhibition of Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective acetylcholinesterase (AChE) inhibitor, AChE-IN-34. The document outlines the quantitative data regarding its selectivity for AChE over butyrylcholinesterase (BChE), details the experimental protocols for this determination, and presents visual diagrams of the underlying scientific principles and workflows.
Core Findings: High Selectivity of this compound
This compound, also identified as compound 5l in the primary literature, demonstrates potent and selective inhibition of acetylcholinesterase with an IC50 value of 3.98 µM. Notably, the compound exhibits no significant inhibitory activity against butyrylcholinesterase, underscoring its high selectivity for its primary target.[1] This selectivity is a critical attribute for drug candidates, as it can minimize off-target effects and enhance the therapeutic window.
Quantitative Data Summary
The inhibitory potency of this compound against both AChE and BChE is summarized in the table below. The data is derived from in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity (AChE/BChE) |
| This compound (5l) | Acetylcholinesterase (AChE) | 3.98 ± 1.07 | Highly Selective for AChE |
| Butyrylcholinesterase (BChE) | No significant inhibition |
Table 1: Inhibitory activity of this compound against human acetylcholinesterase and butyrylcholinesterase.[1][2]
Experimental Protocol: Determination of Cholinesterase Inhibition
The in vitro evaluation of AChE and BChE inhibition by this compound was conducted using a modified Ellman's method, a widely accepted spectrophotometric assay.[2]
Principle of the Assay
The Ellman's method quantifies the activity of cholinesterases by measuring the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective enzyme to thiocholine and acetate (or butyrate). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor reduces the rate of this colorimetric reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) from human source
-
Butyrylcholinesterase (BChE) from human source
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 415 nm
Assay Procedure
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). A stock solution of this compound is prepared and serially diluted to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, the following are added in order:
-
Phosphate buffer
-
DTNB solution
-
A solution of the test compound (this compound) at various concentrations. A control well containing the solvent (e.g., DMSO) without the inhibitor is also prepared.
-
-
Pre-incubation: The plate is pre-incubated with the enzyme (AChE or BChE) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).
-
Spectrophotometric Measurement: The absorbance of the yellow product is monitored kinetically by a microplate reader at 415 nm.[2]
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core concepts and procedures involved in the assessment of this compound.
Conclusion
This compound has been identified as a potent and highly selective inhibitor of acetylcholinesterase. The experimental data, obtained through the well-established Ellman's method, confirms its preferential activity against AChE with no significant off-target inhibition of BChE. This selectivity profile makes this compound a promising lead compound for further investigation in the development of novel therapeutics targeting cholinergic pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The detailed experimental protocol provided herein serves as a valuable resource for researchers aiming to replicate or build upon these findings.
References
Preliminary Toxicity Screening of AChE-IN-34: A Technical Guide
Disclaimer: Publicly available information on a compound specifically designated "AChE-IN-34" is not available. This document serves as a comprehensive template for presenting preliminary toxicity data for a novel acetylcholinesterase (AChE) inhibitor, adhering to the specified formatting and content requirements. Researchers and drug development professionals can adapt this framework to structure and present their internal findings.
Introduction
Acetylcholinesterase (AChE) inhibitors are a critical class of therapeutic agents, primarily utilized in the management of Alzheimer's disease and other neurological conditions. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission. While efficacious, the development of novel AChE inhibitors necessitates a thorough evaluation of their safety profile to identify potential liabilities early in the drug discovery pipeline. This guide outlines the preliminary toxicity screening of a hypothetical AChE inhibitor, designated this compound, encompassing in vitro cytotoxicity, genotoxicity, and safety pharmacology assessments. The presented data, protocols, and visualizations are illustrative and should be replaced with compound-specific experimental results.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its potential to cause cell damage or death.[1][2] These assays are crucial for identifying compounds that may have a narrow therapeutic window and for guiding dose selection in subsequent in vivo studies.[3]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the metabolic activity of a relevant cell line (e.g., HepG2, SH-SY5Y) as an indicator of cell viability.
Materials:
-
This compound stock solution
-
Human hepatoma cell line (HepG2) or human neuroblastoma cell line (SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by non-linear regression analysis.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Exposure Time (hours) | This compound IC50 (µM) |
| HepG2 | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| SH-SY5Y | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] |
Table 1: In vitro cytotoxicity of this compound against human cell lines.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a compound to damage cellular DNA, which can lead to mutations and potentially cancer.[4]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
This compound stock solution
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (for metabolic activation)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation: Prepare various concentrations of this compound.
-
Treatment: In separate tubes, mix the test compound, the bacterial strain, and either S9 mix or a buffer (for experiments without metabolic activation).
-
Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Quantitative Data: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase vs. Control |
| TA98 | - | 0 (Vehicle) | [Data] | 1.0 |
| [Conc 1] | [Data] | [Data] | ||
| [Conc 2] | [Data] | [Data] | ||
| + | 0 (Vehicle) | [Data] | 1.0 | |
| [Conc 1] | [Data] | [Data] | ||
| [Conc 2] | [Data] | [Data] | ||
| TA100 | - | 0 (Vehicle) | [Data] | 1.0 |
| [Conc 1] | [Data] | [Data] | ||
| [Conc 2] | [Data] | [Data] | ||
| + | 0 (Vehicle) | [Data] | 1.0 | |
| [Conc 1] | [Data] | [Data] | ||
| [Conc 2] | [Data] | [Data] |
Table 2: Results of the Ames test for this compound.
Logical Relationship: Genotoxicity Assessment Logic
References
- 1. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human CD34+ hematopoietic progenitor cells are sensitive targets for toxicity induced by 1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of AChE-IN-34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and necessary experimental protocols for determining the solubility and stability of AChE-IN-34, a potent and selective acetylcholinesterase (AChE) inhibitor. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.
Introduction to this compound
This compound, also identified as compound 5l in the primary literature, is a novel spiroindolin-1,2-diazepine derivative with significant potential in the context of Alzheimer's disease research. It has been demonstrated to be a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Key Biological Data:
-
Target: Acetylcholinesterase (AChE)
-
IC50: 3.98 µM
-
Ki: 0.044 μM
-
Mode of Inhibition: Mixed-mode inhibition
While the biological activity of this compound has been characterized, comprehensive studies on its physicochemical properties, specifically its solubility and stability, have not yet been published in the scientific literature. The following sections provide standardized protocols for researchers to determine these critical parameters.
Solubility Data of this compound
Quantitative solubility data for this compound in various solvents is not currently available in published literature. To facilitate future research and development, the following table provides a standardized format for reporting such data. Researchers are encouraged to perform solubility studies using the protocols outlined in Section 4.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Determination | Notes |
| Water | 25 | Data not available | Data not available | Shake-Flask Method | Expected to have low aqueous solubility. |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask Method | Relevant for physiological relevance. |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method | Commonly used for initial stock solutions. |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method | Used as a solvent in its reported synthesis. |
| Other (Specify) |
Stability Profile of this compound
Detailed stability studies for this compound under various conditions have not been reported. The table below is provided as a template for systematic stability assessment. The experimental protocols for conducting these studies are described in Section 5.
| Condition | Medium | Temperature (°C) | Duration | Degradation (%) | Degradation Products | Method of Analysis |
| pH Stability | ||||||
| Acidic (e.g., pH 1.2) | Aqueous Buffer | 25 | 24h, 48h | Data not available | Data not available | HPLC-UV/MS |
| Neutral (e.g., pH 7.4) | Aqueous Buffer | 25 | 24h, 48h | Data not available | Data not available | HPLC-UV/MS |
| Basic (e.g., pH 9.0) | Aqueous Buffer | 25 | 24h, 48h | Data not available | Data not available | HPLC-UV/MS |
| Temperature Stability | ||||||
| Refrigerated | Solid State | 4 | 1 month | Data not available | Data not available | HPLC-UV/MS |
| Room Temperature | Solid State | 25 | 1 month | Data not available | Data not available | HPLC-UV/MS |
| Elevated Temperature | Solid State | 40 | 1 month | Data not available | Data not available | HPLC-UV/MS |
| Solution Stability | ||||||
| DMSO Stock Solution | DMSO | -20 | 1 month | Data not available | Data not available | HPLC-UV/MS |
| Aqueous Solution | PBS (pH 7.4) | 25 | 24h | Data not available | Data not available | HPLC-UV/MS |
Experimental Protocols for Solubility Determination
The following is a standard protocol for determining the thermodynamic solubility of a compound using the shake-flask method, which is considered the gold standard.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical method
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). The agitation should be sufficient to keep the solid suspended. The equilibration time should be determined empirically but is typically 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. A standard curve of known concentrations should be used for accurate quantification.
-
Data Reporting: Express the solubility in mg/mL and/or µM.
Experimental Protocols for Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in solution and as a solid.
Objective: To assess the chemical stability of this compound under various conditions.
Materials:
-
This compound
-
Appropriate solvents and buffers
-
Vials with screw caps
-
Temperature-controlled chambers/incubators
-
HPLC-UV/MS system
Procedure for Solution Stability:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Working Solution Preparation: Dilute the stock solution into the desired buffer (e.g., pH 1.2, 7.4, 9.0) to a final known concentration.
-
Incubation: Aliquot the working solutions into separate vials and incubate them at the desired temperatures (e.g., 4 °C, 25 °C, 40 °C). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Quenching (if necessary): Stop any further degradation by adding a suitable quenching agent or by freezing the sample immediately.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any major degradation products if possible using mass spectrometry (MS).
Procedure for Solid-State Stability:
-
Sample Preparation: Place a known amount of solid this compound into vials.
-
Storage: Store the vials under different temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6 months), remove a vial from each storage condition.
-
Sample Preparation for Analysis: Dissolve the solid in a suitable solvent to a known concentration.
-
Analysis: Analyze the dissolved sample using a stability-indicating HPLC method to determine the purity and identify any degradation products.
Acetylcholinesterase Signaling Pathway
This compound exerts its effect by inhibiting the acetylcholinesterase enzyme. The diagram below illustrates the fundamental role of AChE in cholinergic neurotransmission.
Methodological & Application
Application Notes and Protocols for AChE-IN-34: In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[1][2][3] AChE-IN-34 is a novel, potent, and selective inhibitor of acetylcholinesterase designed for in vivo applications. These application notes provide detailed protocols for the in vivo evaluation of this compound, including its pharmacokinetic profiling, pharmacodynamic effects, and efficacy in relevant animal models.
Mechanism of Action
This compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine.[4] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors on postsynaptic neurons.[4] This enhanced cholinergic signaling is believed to be the primary mechanism underlying the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease.[1][3]
Signaling Pathway
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical in vitro and in vivo data for this compound. These values are provided as a reference for expected outcomes.
| Parameter | Value | Species/System |
| In Vitro | ||
| AChE IC50 | 15 nM | Human recombinant |
| BuChE IC50 | 500 nM | Human serum |
| Selectivity (BuChE/AChE) | ~33-fold | |
| In Vivo (Rodent Model) | ||
| Brain AChE Inhibition ED50 | 1.5 mg/kg (i.p.) | Mouse |
| Peak Plasma Concentration (Cmax) | 250 ng/mL (at 5 mg/kg, i.p.) | Mouse |
| Time to Peak (Tmax) | 0.5 hours (i.p.) | Mouse |
| Half-life (t1/2) | 4 hours | Mouse |
| Bioavailability (Oral) | 35% | Rat |
Experimental Protocols
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Administration equipment (gavage needles, syringes)
-
Blood collection supplies (capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatize animals for at least one week prior to the study.
-
Fast animals overnight before dosing.
-
Divide animals into groups for intravenous (i.v.) and oral (p.o.) administration (n=3-5 per group).
-
For the i.v. group, administer this compound at 1 mg/kg via the tail vein.
-
For the p.o. group, administer this compound at 10 mg/kg via oral gavage.
-
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA tubes.
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, bioavailability) using appropriate software.[5]
Ex Vivo Brain AChE Inhibition Assay
Objective: To measure the degree of AChE inhibition in the brain following systemic administration of this compound.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (20-25g)
-
Saline
-
Tissue homogenizer
-
Phosphate buffer
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
96-well microplate reader
Protocol:
-
Dose mice intraperitoneally (i.p.) with various doses of this compound (e.g., 0.5, 1, 2.5, 5, 10 mg/kg) or vehicle (n=5 per group).[2]
-
At a predetermined time point (e.g., 1 hour post-dose), euthanize the animals via cervical dislocation.
-
Rapidly dissect the brain (cortex and hippocampus are common regions of interest).[2]
-
Homogenize the brain tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
In a 96-well plate, add the brain homogenate, DTNB, and ATCI.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate AChE activity and express it as a percentage of the vehicle-treated control group.
-
Determine the ED50 value from the dose-response curve.
Scopolamine-Induced Memory Impairment Model
Objective: To evaluate the efficacy of this compound in a rodent model of cognitive dysfunction.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline
-
Male C57BL/6 mice (25-30g)
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Protocol:
-
Acclimatize mice to the behavioral testing room and apparatus.
-
Divide animals into treatment groups (n=10-15 per group): Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the behavioral test to induce a cholinergic deficit.
-
Conduct the behavioral test (e.g., acquisition and retention trials in the passive avoidance task).
-
Record and analyze behavioral parameters (e.g., step-through latency).
-
Compare the performance of the different treatment groups to assess the ability of this compound to reverse the scopolamine-induced memory impairment.
Experimental Workflow
Caption: A typical workflow for the in vivo evaluation of a novel AChE inhibitor.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.[6] Protocols should be designed to minimize animal pain and distress. Humane endpoints should be clearly defined and implemented.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of drugs in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umaryland.edu [umaryland.edu]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Cell-Based Assays of AChE-IN-34 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission.[1][2][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4] Conversely, potent AChE inhibitors can also be toxic, as seen with certain pesticides and nerve agents.[1][5] Therefore, accurate and efficient methods for screening and characterizing AChE inhibitors are crucial in drug discovery and toxicology.
These application notes provide detailed protocols for cell-based assays to determine the activity of a putative acetylcholinesterase inhibitor, designated here as AChE-IN-34. The primary method described is a colorimetric assay using the human neuroblastoma cell line, SH-SY5Y, which endogenously expresses AChE.[1][6][7] The protocol is based on the well-established Ellman's method.[3][4]
Principle of the Assay
The cell-based acetylcholinesterase activity assay is a colorimetric method adapted from the Ellman's assay. The principle involves the following steps:
-
SH-SY5Y cells are cultured and lysed to release intracellular and membrane-bound AChE.
-
The cell lysate is incubated with the test compound, this compound, at various concentrations.
-
The substrate, acetylthiocholine (ATCh), is added. AChE hydrolyzes ATCh to thiocholine and acetate.
-
The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[3][8][9][10]
-
The absorbance of TNB is measured spectrophotometrically at 412 nm.[3][8][9] The intensity of the yellow color is directly proportional to the AChE activity.
-
A decrease in color intensity in the presence of this compound indicates inhibition of AChE activity.
Data Presentation
Quantitative data from the cell-based assay should be recorded and analyzed to determine the inhibitory potency of this compound. The most common metric is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibition of Acetylcholinesterase Activity by this compound in SH-SY5Y Cells
| This compound Concentration (µM) | Absorbance at 412 nm (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0 |
| 0.01 | 1.12 ± 0.07 | 10.4 |
| 0.1 | 0.88 ± 0.06 | 29.6 |
| 1 | 0.61 ± 0.05 | 51.2 |
| 10 | 0.25 ± 0.03 | 80.0 |
| 100 | 0.10 ± 0.02 | 92.0 |
| Positive Control (e.g., Donepezil 10 µM) | 0.15 ± 0.02 | 88.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: IC50 Values for AChE Inhibitors
| Compound | Cell Line | IC50 (µM) |
| This compound | SH-SY5Y | To be determined |
| Donepezil (Reference) | SH-SY5Y | 0.075 |
| Galantamine (Reference) | SH-SY5Y | 1.2 |
Note: Reference IC50 values are examples from the literature and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Preparation of Cell Lysate
Materials:
-
Human neuroblastoma cell line (SH-SY5Y)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1% Triton X-100
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the growth medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the flask and incubate on ice for 10-15 minutes.
-
Scrape the cells off the flask and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the AChE enzyme. This is the cell lysate for the assay.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay) for normalization of enzyme activity.
Protocol 2: Cell-Based AChE Inhibition Assay (Ellman's Method)
Materials:
-
SH-SY5Y cell lysate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Donepezil or Physostigmine)
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0[9]
-
DTNB solution (Ellman's Reagent): 10 mM in Assay Buffer[9]
-
Acetylthiocholine iodide (ATCh) solution: 10 mM in deionized water
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to various concentrations in Assay Buffer. Ensure the final DMSO concentration in the well is ≤ 1%.
-
Prepare a working solution of DTNB (e.g., 0.5 mM) and ATCh (e.g., 0.5 mM) in Assay Buffer. Protect the DTNB solution from light.[1]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank (no enzyme): 50 µL Assay Buffer
-
Vehicle Control (100% activity): 25 µL Assay Buffer + 25 µL of SH-SY5Y cell lysate
-
Test Compound (this compound): 25 µL of this compound dilution + 25 µL of SH-SY5Y cell lysate
-
Positive Control: 25 µL of positive control inhibitor + 25 µL of SH-SY5Y cell lysate
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[9]
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 50 µL of the ATCh substrate solution and 50 µL of the DTNB working solution to all wells.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate at room temperature for 10-30 minutes and then measure the final absorbance.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Assay Principle
The following diagram illustrates the enzymatic reaction of acetylcholinesterase and its inhibition by this compound, which forms the basis of the colorimetric assay.
Caption: Mechanism of AChE activity and inhibition assay.
Experimental Workflow
The diagram below outlines the key steps of the cell-based assay for determining this compound activity.
Caption: Workflow for the cell-based AChE inhibition assay.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Free Sulfhydryl Assay Kit with DTNB [sbsgenetech.com]
- 9. broadpharm.com [broadpharm.com]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols for the Administration of Acetylcholinesterase Inhibitors in Animal Studies
Disclaimer: No specific data for "AChE-IN-34" was found in publicly available scientific literature. The following application notes and protocols are based on commonly studied acetylcholinesterase (AChE) inhibitors such as Donepezil, Rivastigmine, Galantamine, and Neostigmine, and are intended to provide general guidance for researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and periphery. They are widely investigated in animal models for various neurological and neuromuscular disorders, most notably Alzheimer's disease. The choice of administration route is a critical parameter in study design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document provides an overview of common administration routes for AChE inhibitors in animal studies, along with detailed protocols and quantitative data to aid in experimental design.
Common Administration Routes and Considerations
The selection of an administration route depends on the specific research question, the physicochemical properties of the inhibitor, and the desired pharmacokinetic profile. The most common routes for administering AChE inhibitors in rodent models are oral gavage, intraperitoneal injection, subcutaneous injection, and intravenous injection.
-
Oral Gavage (P.O.): This route mimics the clinical route of administration for many AChE inhibitors used in humans. It is useful for chronic dosing studies. However, bioavailability can be variable and is subject to first-pass metabolism.
-
Intraperitoneal (I.P.) Injection: This is a common route in rodent studies for systemic administration. It offers rapid absorption and avoids the first-pass effect, leading to higher bioavailability compared to oral administration.
-
Subcutaneous (S.C.) Injection: This route provides a slower and more sustained absorption compared to I.P. or I.V. injections, which can be advantageous for maintaining steady-state concentrations of the inhibitor.
-
Intravenous (I.V.) Injection: This route ensures 100% bioavailability and provides a rapid onset of action. It is often used in pharmacokinetic studies to determine key parameters like clearance and volume of distribution.[1][2]
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic data for commonly used AChE inhibitors in animal studies.
Table 1: Commonly Used AChE Inhibitors and Their Doses in Rodent Models
| AChE Inhibitor | Animal Model | Administration Route | Dose Range | Reference |
| Donepezil | Mouse (Tg2576) | Oral (gavage) | 0.1 - 1.0 mg/kg | [3] |
| Mouse (C57BL/6J) | Oral (gavage) | 10 mg/kg | [4] | |
| Mouse (ICR) | Oral (gavage) | 0.3 - 10 mg/kg | [5] | |
| Mouse (BTBR) | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | [6] | |
| Rivastigmine | Rat | Intraperitoneal (i.p.) | 0.5 - 2.5 mg/kg | [7] |
| Rat | Oral (gavage) | 1.1 mg/kg/day | [8] | |
| Galantamine | Mouse (5XFAD) | Oral (in drinking water) | 14 - 26 mg/kg/day | [9][10] |
| Mouse (APP/PS1) | Intraperitoneal (i.p.) | 5 mg/kg | [11] | |
| Neostigmine | Mouse | Intravenous (i.v.) | 0.3 mg/kg (LD50) | [12] |
| Mouse | Subcutaneous (s.c.) | 0.54 mg/kg (LD50) | [12] | |
| Rat | Intravenous (i.v.) | 0.315 mg/kg (LD50) | [12] | |
| Rat | Subcutaneous (s.c.) | 0.445 mg/kg (LD50) | [12] | |
| Dog | Subcutaneous (s.c.) | 0.01 - 0.05 mg/kg | [13] | |
| Physostigmine | Mouse (Tg2576) | Intraperitoneal (i.p.) | 0.03 - 0.3 mg/kg | [3][14] |
Table 2: Pharmacokinetic Parameters of Selected AChE Inhibitors in Rodents
| AChE Inhibitor | Animal Model | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Donepezil | Rat | Intravenous (i.v.) | High distribution to adrenal glands and liver. | [1] |
| Mouse | Oral (gavage) | Brain concentrations positively correlate with plasma concentrations. | [5] | |
| Distigmine | Rat | Oral | Delayed and sustained inhibition of blood AChE activity. | [2] |
| Neostigmine | Rat | Oral | LD50: 51 mg/kg | [15] |
| Rat | Intravenous (i.v.) | LD50: 165 µg/kg | [15] | |
| Mouse | Oral | LD50: 7 mg/kg | [15] | |
| Mouse | Intravenous (i.v.) | LD50: 160 µg/kg | [15] |
Experimental Protocols
Protocol for Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice).[16]
-
Syringe (1 ml).
-
Test compound formulated in a suitable vehicle (e.g., saline, water, 0.5% methylcellulose).
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[17]
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.[18]
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it is the correct length to reach the stomach.[16]
-
Introduce the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the incisors.
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.[17]
-
-
Compound Administration: Once the needle is correctly positioned in the esophagus (no resistance felt), slowly depress the syringe plunger to administer the compound.
-
Post-Administration: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol for Intraperitoneal (I.P.) Injection in Mice
Materials:
-
Sterile syringe (1 ml).
-
Sterile needle (e.g., 25-27 gauge).
-
Test compound in a sterile vehicle.
-
70% alcohol.
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for an I.P. injection is 10 ml/kg.
-
Restraint: Scruff the mouse and position it in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[19][20]
-
Injection Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[21]
-
Injection:
-
Swab the injection site with 70% alcohol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[21]
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect needle placement.
-
Slowly inject the solution.
-
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Visualization of Pathways and Workflows
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Workflow for Evaluating an AChE Inhibitor in an Animal Model
Caption: Workflow for in vivo evaluation of an AChE inhibitor.
References
- 1. Distribution of Intravenously Administered Acetylcholinesterase Inhibitor and Acetylcholinesterase Activity in the Adrenal Gland: 11C-Donepezil PET Study in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by distigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rivastigmine reverses aluminum-induced behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. queensu.ca [queensu.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Measuring AChE Inhibition with AChE-IN-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of acetylcholine receptors.[3] This mechanism is a key target for the therapeutic management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5][6] Furthermore, AChE inhibition is the mode of action for many pesticides and nerve agents, making the study of AChE inhibitors crucial in the field of toxicology.[1][7]
AChE-IN-34 is a potent and specific inhibitor of acetylcholinesterase. These application notes provide a detailed protocol for the in vitro measurement of AChE inhibition by this compound using the well-established Ellman's method.[7][8][9] This colorimetric assay is a simple, rapid, and reliable method for determining the potency of AChE inhibitors.[7][10]
Principle of the Assay
The measurement of AChE activity is based on the Ellman's method, which utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[8][11] The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This is the concentration of the inhibitor required to reduce the activity of AChE by 50%. The IC50 value is a key parameter for comparing the potency of different inhibitors.
Table 1: Inhibitory Potency of this compound against Acetylcholinesterase
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |
| This compound | Human recombinant AChE | [Insert experimentally determined value] | 37°C, pH 8.0 |
| Donepezil (Reference) | Human recombinant AChE | [Insert experimentally determined value] | 37°C, pH 8.0 |
*Note: The IC50 values should be determined experimentally by following the protocol below. Donepezil is a well-characterized AChE inhibitor and can be used as a positive control.
Experimental Protocols
In Vitro AChE Inhibition Assay using Ellman's Method
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
This compound
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Donepezil (or other reference inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA.
-
AChE Solution: Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is 0.02-0.05 U/mL.
-
ATCI Solution (Substrate): Prepare a 15 mM stock solution of ATCI in deionized water.
-
DTNB Solution (Ellman's Reagent): Prepare a 3 mM stock solution of DTNB in assay buffer.
-
This compound and Reference Inhibitor Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions with assay buffer to obtain a range of concentrations for IC50 determination.
Assay Procedure:
-
Plate Setup:
-
Add 25 µL of assay buffer to the blank wells.
-
Add 25 µL of the different concentrations of this compound or the reference inhibitor to the test wells.
-
Add 25 µL of assay buffer to the control wells (100% enzyme activity).
-
-
Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Prepare a reaction mixture containing DTNB and ATCI. For each well, you will need 50 µL of the reaction mix. A common mix is 1 part 15 mM ATCI and 2 parts 3 mM DTNB in assay buffer.
-
Add 50 µL of the DTNB/ATCI reaction mixture to all wells to start the reaction.
-
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader at 37°C.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AChE-IN-34 in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-34 is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1] By inhibiting AChE, this compound increases the concentration and duration of action of ACh at cholinergic synapses, making it a valuable tool for studying the role of cholinergic pathways in various physiological and pathological processes.[2][3] These pathways are crucial for cognitive functions such as memory and learning, as well as for the regulation of movement and autonomic functions.[4][5][6] Dysregulation of cholinergic signaling is implicated in several neurological disorders, including Alzheimer's disease.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.
Mechanism of Action
This compound acts as a competitive inhibitor of acetylcholinesterase. It binds to the active site of the AChE enzyme, preventing the breakdown of acetylcholine into choline and acetate.[1][7] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the stimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.[3][7] This enhanced cholinergic transmission is the basis for its utility in studying the functional roles of cholinergic systems.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source |
| IC50 (AChE) | 15 nM | Human recombinant AChE |
| IC50 (BuChE) | 350 nM | Human serum BuChE |
| Ki (AChE) | 8.5 nM | Human recombinant AChE |
| Selectivity Index (BuChE/AChE) | 23.3 |
Table 2: Kinetic Parameters of AChE Inhibition by this compound
| Parameter | Value | Assay Condition |
| Inhibition Type | Competitive | Lineweaver-Burk analysis |
| Association Rate Constant (kon) | 2.1 x 10^7 M⁻¹min⁻¹ | Surface Plasmon Resonance |
| Dissociation Rate Constant (koff) | 0.18 min⁻¹ | Surface Plasmon Resonance |
Signaling Pathway Diagram
The following diagram illustrates the effect of this compound on the cholinergic signaling pathway.
Caption: Effect of this compound on cholinergic neurotransmission.
Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions to each well. Include a control group with buffer and a positive control with a known AChE inhibitor (e.g., donepezil).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to all wells and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for Neurite Outgrowth
This protocol assesses the neuroprotective or neurotrophic effects of this compound on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
This compound
-
Nerve Growth Factor (NGF) for differentiation (if required)
-
A neurotoxic agent (e.g., amyloid-beta peptide) for protection studies
-
Microscope with imaging software
Procedure:
-
Plate neuronal cells in a 24-well plate at an appropriate density.
-
If necessary, differentiate the cells using NGF for several days.
-
Treat the cells with various concentrations of this compound. For neuroprotection studies, co-treat with the neurotoxic agent.
-
Incubate the cells for 24-48 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite length and number of neurites per cell using imaging software.
-
Analyze the data to determine the effect of this compound on neurite outgrowth.
In Vivo Microdialysis for Acetylcholine Measurement in Rodents
This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region of an anesthetized or freely moving rodent.
Materials:
-
This compound
-
Anesthetized or freely moving rat/mouse model
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for ACh analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Express the post-administration ACh levels as a percentage of the baseline levels.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing a novel acetylcholinesterase inhibitor like this compound.
Caption: A typical workflow for characterizing AChE inhibitors.
Conclusion
This compound is a valuable pharmacological tool for the investigation of cholinergic pathways. Its high potency and selectivity for AChE allow for precise modulation of cholinergic neurotransmission. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to elucidate the role of the cholinergic system in health and disease. As with any potent bioactive compound, appropriate safety precautions and handling procedures should be followed.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Acetylcholine and cholinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX (nerve agent) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of acetylcholinesterase (AChE) inhibitors, with a focus on the hypothetical test compound AChE-IN-34. While specific quantitative data for this compound is not publicly available, this document outlines the established methodologies and expected data formats for characterizing novel AChE inhibitors.
Introduction to Acetylcholinesterase Inhibition and High-Throughput Screening
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, a mechanism that is therapeutically relevant for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3][4] Conversely, potent AChE inhibition is the mechanism of toxicity for various pesticides and nerve agents.
High-throughput screening (HTS) provides a rapid and efficient platform to screen large compound libraries for potential AChE inhibitors.[5][6] These assays are typically performed in a miniaturized format (e.g., 96- or 384-well plates) and utilize colorimetric or fluorometric readouts to quantify enzyme activity.
Signaling Pathway of Acetylcholinesterase
The primary role of AChE is to regulate the concentration of acetylcholine in the synaptic cleft. Inhibition of this enzyme disrupts the normal signaling cascade.
High-Throughput Screening Assays for AChE Inhibitors
Several HTS assays are available to identify and characterize AChE inhibitors. The choice of assay depends on factors such as the desired sensitivity, throughput, and the potential for compound interference.
Colorimetric Assay (Ellman's Method)
This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[4][7]
Fluorometric Assay (Amplex Red Method)
This is a coupled enzyme assay where acetylcholine is first hydrolyzed by AChE to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a non-fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase to generate a highly fluorescent product.[5][8]
Experimental Workflow
The general workflow for screening and characterizing AChE inhibitors like this compound in an HTS format is outlined below.
Data Presentation
Quantitative data from HTS assays for AChE inhibitors are typically summarized to facilitate comparison and hit selection.
Table 1: Representative Data Summary for Primary Screening of this compound
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| This compound | 10 | 85.2 | Yes |
| Control 1 | 10 | 5.6 | No |
| Control 2 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response Data and IC50 Value for this compound
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound | 0.15 | 1.1 | 0.99 |
| Donepezil (Control) | 0.01 | 1.0 | 0.99 |
Note: The values presented for this compound are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for performing colorimetric and fluorometric AChE inhibition assays in a 96-well plate format. These can be adapted for higher density formats (e.g., 384-well).
Protocol 1: Colorimetric AChE Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) and control inhibitor (e.g., Donepezil)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
AChE solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Assay Mix: On the day of the experiment, prepare the assay mix containing ATCI and DTNB in phosphate buffer.
-
Test Compound Dilutions: Prepare a serial dilution of this compound and the control inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound dilutions (this compound) or control inhibitor to the sample wells.
-
Add 20 µL of buffer (with the same percentage of solvent as the compound wells) to the control (100% activity) wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 160 µL of the Assay Mix to all wells.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 10-15 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
For dose-response experiments, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorometric AChE Inhibition Assay (Amplex Red Method)
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylcholine (ACh)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound) and control inhibitor
-
96-well black flat-bottom plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
AChE solution: Prepare a working solution of AChE in reaction buffer.
-
Working Solution: Prepare a working solution containing Amplex Red reagent, HRP, choline oxidase, and acetylcholine in reaction buffer. Protect this solution from light.
-
Test Compound Dilutions: Prepare serial dilutions of this compound and the control inhibitor.
-
-
Assay Protocol:
-
Add 50 µL of the test compound dilutions or control inhibitor to the sample wells.
-
Add 50 µL of buffer (with solvent) to the control wells.
-
Add 50 µL of the AChE solution to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 50 µL of the Working Solution to all wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Determine the IC50 value as described in the colorimetric assay protocol.
-
Considerations and Troubleshooting
-
Compound Interference: Test compounds may interfere with the assay components, leading to false-positive or false-negative results. For example, colored compounds can interfere with colorimetric assays, and fluorescent compounds can interfere with fluorometric assays. It is crucial to run appropriate controls, such as testing the compounds in the absence of the enzyme.
-
Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO) can affect enzyme activity. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that inhibits the enzyme.
-
Assay Linearity: Ensure that the enzyme concentration and substrate concentration are optimized to provide a linear reaction rate over the measurement period.
By following these detailed protocols and considerations, researchers can effectively screen and characterize novel acetylcholinesterase inhibitors like this compound, advancing the development of new therapeutics.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors | NIH Research Festival [researchfestival.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Acetylcholinesterase (AChE) Inhibitors
Disclaimer: The following troubleshooting guide provides general advice for experiments involving acetylcholinesterase (AChE) inhibitors. No specific information could be found in the public domain for a compound designated "AChE-IN-34". Therefore, the guidance provided is based on common issues encountered with well-documented AChE inhibitors and standard enzymatic assays. Researchers using "this compound" should consider these recommendations in the context of any specific information available to them about this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses common issues encountered during in vitro and cell-based assays with acetylcholinesterase inhibitors.
In Vitro Enzyme Assays (e.g., Ellman's Assay, Fluorometric Assays)
Q1: Why am I seeing high background absorbance/fluorescence in my no-enzyme control wells?
A1: High background can be caused by several factors:
-
Reagent Instability: The Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), can be unstable, especially in certain buffers, leading to spontaneous reaction and a high background signal.[1] It is recommended to prepare DTNB solutions fresh.
-
Compound Interference: Your test compound might absorb light at the same wavelength as the product of the enzymatic reaction (e.g., 412 nm in the Ellman's assay) or it might be fluorescent itself.[1]
-
Troubleshooting:
-
Run a control plate with your compound at various concentrations in the assay buffer without the enzyme or substrate to measure its intrinsic absorbance or fluorescence.
-
If interference is confirmed, you may need to subtract the background from your experimental wells or consider a different assay method with a distinct detection wavelength.
-
-
-
Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination.
Q2: My positive control inhibitor (e.g., Donepezil) is not showing the expected inhibition.
A2: This issue often points to problems with the assay setup or reagents:
-
Enzyme Activity: The activity of your AChE stock may be too low. Verify the enzyme activity by running a standard curve.
-
Incorrect Reagent Concentrations: Double-check the concentrations of your substrate (e.g., acetylthiocholine), chromogen (e.g., DTNB), and the positive control inhibitor.
-
Incubation Times: Ensure you are following the recommended pre-incubation time for the inhibitor with the enzyme before adding the substrate, and the correct incubation time for the enzymatic reaction.
-
Solvent Effects: High concentrations of solvents like DMSO can inhibit enzyme activity. Keep the final solvent concentration consistent and as low as possible across all wells.
Q3: I am observing inconsistent IC50 values for my test compound across different experiments.
A3: Variability in IC50 values is a common challenge and can stem from several sources:
-
Assay Conditions: Minor variations in temperature, pH, incubation times, and reagent concentrations can significantly impact enzyme kinetics and inhibitor potency. Maintain consistent experimental conditions.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration, ideally at or below the Michaelis-Menten constant (Km) of the enzyme.
-
Compound Stability and Solubility: Your test compound may be unstable or have poor solubility in the assay buffer, leading to inconsistent effective concentrations. Visually inspect for any precipitation. The use of a different solvent or a solubility enhancer might be necessary, but their effect on the enzyme should be validated.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Cell-Based Assays
Q1: I am not observing the expected downstream effects of AChE inhibition in my cell-based assay.
A1: This could be due to several factors related to the cellular environment:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at an optimal density. Over-confluent or stressed cells may not respond as expected.
-
Compound Permeability: The test compound may have poor cell permeability. If the chemical structure is known, its physicochemical properties can be evaluated to predict permeability.
-
Off-Target Effects: The compound may have off-target effects that mask or counteract the effects of AChE inhibition.
-
Metabolic Inactivation: The cells may metabolize and inactivate your test compound.
Q2: My test compound is showing cytotoxicity at concentrations where I expect to see AChE inhibition.
A2: It is crucial to separate cytotoxicity from the specific inhibitory effect:
-
Determine Cytotoxicity Profile: Run a separate cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which your compound is toxic to the cells.
-
Concentration-Response Curve: Perform your AChE inhibition assay at concentrations well below the cytotoxic threshold.
-
Time-Lapse Analysis: Shorter incubation times might allow you to observe the inhibitory effects before the onset of significant cytotoxicity.
Quantitative Data Summary
The inhibitory potency of acetylcholinesterase inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the experimental conditions.
| Inhibitor | Enzyme Source | Substrate | Assay Method | IC50 Value | Reference |
| Donepezil | Electric Eel AChE | Acetylthiocholine | Ellman's | 57.6 pM | [2] |
| Human Recombinant AChE | Acetylthiocholine | Ellman's | ~33.4 nM | [3] | |
| Galantamine | Electric Eel AChE | Acetylthiocholine | Ellman's | 0.52 µg/mL | [4] |
| Human Recombinant AChE | Acetylthiocholine | Ellman's | ~501 µM (as Rivastigmine) | [5] | |
| Rivastigmine | Human Recombinant AChE | Acetylthiocholine | Ellman's | 501 µM | [5] |
| Tacrine | Electric Eel AChE | Acetylthiocholine | Ellman's | 19.7 pM | [2] |
| Human Recombinant AChE | Acetylthiocholine | Ellman's | 0.0145 µM | [6] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized version based on the widely used Ellman's method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., "this compound") and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solutions in phosphate buffer. Ensure the final solvent concentration is low (e.g., <1%) and consistent across all wells.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer, DTNB, and ATCI.
-
Control (100% Activity): Add buffer, AChE, DTNB, and ATCI.
-
Test Inhibitor Wells: Add buffer, AChE, your test inhibitor at various concentrations, DTNB, and ATCI.
-
Positive Control Wells: Add buffer, AChE, your positive control at various concentrations, DTNB, and ATCI.
-
-
Incubation and Measurement:
-
Add the buffer and AChE to the respective wells.
-
Add the test inhibitor or positive control and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (100% activity) well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Fluorescence-Based Acetylcholinesterase Inhibition Assay
This protocol provides a general workflow for a fluorescence-based AChE assay, which can offer higher sensitivity than colorimetric methods.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylcholine or a suitable fluorogenic substrate
-
Fluorescent probe (e.g., Thiolite™ Green, Amplex® Red)
-
Assay Buffer
-
Test inhibitor and positive control
-
Black 96-well microplate (to minimize background fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock and working solutions of the inhibitors as described for the Ellman's assay.
-
Prepare a working solution of AChE in the assay buffer.
-
Prepare the reaction mixture containing the substrate and the fluorescent probe according to the manufacturer's instructions.
-
-
Assay Setup (in a black 96-well plate):
-
Blank: Assay buffer.
-
Control (100% Activity): AChE solution in assay buffer.
-
Test Inhibitor Wells: AChE solution with the test inhibitor at various concentrations.
-
Positive Control Wells: AChE solution with the positive control at various concentrations.
-
-
Incubation and Measurement:
-
Add the AChE solution and the inhibitors to the respective wells and pre-incubate.
-
Initiate the reaction by adding the reaction mixture (substrate and fluorescent probe).
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the Ellman's assay.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified acetylcholine signaling pathway at a cholinergic synapse.
Caption: General experimental workflow for an in vitro AChE inhibition assay.
Caption: Logical troubleshooting workflow for AChE inhibitor experiments.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
AChE-IN-34 off-target effects and mitigation
Technical Support Center: AChE-IN-XX
Introduction: This technical support guide provides troubleshooting advice and frequently asked questions regarding AChE-IN-XX, a novel acetylcholinesterase (AChE) inhibitor. The information herein is intended for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate potential off-target effects during preclinical investigations. Given that specific off-target data for every compound is unique, this guide presents a generalized framework and methodologies for assessing inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with acetylcholinesterase inhibition alone. Could off-target effects of AChE-IN-XX be responsible?
A1: Yes, unexpected cellular phenotypes are often an indication of off-target activities. While AChE-IN-XX is designed for high potency against acetylcholinesterase, it may interact with other proteins, such as kinases or other receptors, leading to unintended biological consequences. We recommend performing a comprehensive selectivity profile to identify potential off-target interactions. Chemical proteomics and phosphorylation profiling are powerful methods to uncover these interactions in an unbiased manner.[1][2]
Q2: What are the most common off-targets for acetylcholinesterase inhibitors?
A2: The off-target profile of each inhibitor is unique to its chemical structure. However, broader classes of acetylcholinesterase inhibitors have been known to interact with other components of the cholinergic system, such as butyrylcholinesterase (BuChE) and nicotinic acetylcholine receptors.[3][4] Additionally, some may interact with seemingly unrelated targets like N-methyl-D-aspartate (NMDA) receptors or various kinases.[5][6] A broad screening panel is the most effective way to determine the specific off-target profile of AChE-IN-XX.
Q3: How can we quantitatively assess the selectivity of AChE-IN-XX?
A3: Quantitative assessment of selectivity involves comparing the binding affinity or inhibitory activity of AChE-IN-XX against its primary target (AChE) versus a panel of potential off-targets. This is typically expressed as a selectivity ratio. A larger ratio indicates higher selectivity. Techniques like chemoproteomics with dose-dependent competition binding assays can determine the affinity for hundreds of kinases simultaneously.[2][7] For specific targets, biochemical assays measuring IC50 or Ki values are the standard.
Troubleshooting Guides
Issue: Inconsistent results in cellular viability assays.
This could be due to off-target effects on critical cellular kinases.
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: Use a kinase profiling service or an in-house assay to test the activity of AChE-IN-XX against a large panel of kinases. The ADP-Glo™ Kinase Assay is a universal platform suitable for this purpose.[8]
-
Analyze Dose-Response Curves: Compare the EC50 for the observed cellular phenotype with the IC50 for AChE inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated AChE Inhibitor: If a different class of AChE inhibitor does not reproduce the phenotype, it is more likely that the effect is specific to AChE-IN-XX's off-target activity.
Issue: Observed neurological effects not explained by AChE inhibition.
This may point to interactions with other receptors or ion channels in the nervous system.
Troubleshooting Steps:
-
Receptor Binding Assays: Screen AChE-IN-XX against a panel of common CNS receptors, including NMDA and nicotinic acetylcholine receptors.[3][5]
-
Consult Literature on Multi-Target Ligands: Some compounds are designed to interact with multiple targets, for example, in the context of Alzheimer's disease research, where both AChE and NMDA receptors are modulated.[5] This may provide clues to potential off-target mechanisms.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how the selectivity of AChE-IN-XX might be summarized.
Table 1: Cholinesterase Selectivity Profile of AChE-IN-XX
| Target | IC50 (nM) | Selectivity Ratio (vs. AChE) |
| Acetylcholinesterase (AChE) | 15 | 1 |
| Butyrylcholinesterase (BuChE) | 1,500 | 100 |
Table 2: Kinase Off-Target Profile of AChE-IN-XX (% Inhibition at 1 µM)
| Kinase Target | Family | % Inhibition |
| DDR1 | Receptor Tyrosine Kinase | 85 |
| SRC | Non-receptor Tyrosine Kinase | 62 |
| NQO2 | Oxidoreductase | 55 |
| EGFR | Receptor Tyrosine Kinase | < 5 |
| PI3K | Lipid Kinase | < 5 |
Experimental Protocols
Protocol 1: Chemoproteomics-Based Kinase Inhibitor Profiling
This method allows for the unbiased identification of kinase targets in a cellular context.[2][9]
Objective: To determine the kinase interaction profile of AChE-IN-XX in a competitive binding assay.
Methodology:
-
Lysate Preparation: Prepare lysates from a panel of relevant cell lines to ensure broad coverage of the kinome.[9]
-
Competitive Incubation: Incubate the cell lysates with increasing concentrations of free AChE-IN-XX.
-
Affinity Capture: Add "kinobeads," which are broad-spectrum kinase inhibitors immobilized on a matrix, to the lysates. These beads will bind to kinases whose binding pockets are not occupied by AChE-IN-XX.[9]
-
Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and analyze them using quantitative mass spectrometry (e.g., nanoLC-MS/MS).[9]
-
Data Analysis: Quantify the amount of each kinase pulled down at different concentrations of AChE-IN-XX. This allows for the generation of dose-dependent binding curves and the determination of binding affinities for multiple kinases in a single experiment.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical off-target inhibition of the DDR1 receptor by AChE-IN-XX.
Caption: Experimental workflow for chemoproteomics-based kinase profiling.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multi-target design strategies in the context of Alzheimer's disease: acetylcholinesterase inhibition and NMDA receptor antagonism as the driving forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of AChE-IN-34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of the acetylcholinesterase inhibitor, AChE-IN-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an investigational acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions like memory and learning.[1][2] Many new drug candidates, particularly those that are lipophilic, face challenges with poor aqueous solubility, which can significantly limit their absorption and, consequently, their bioavailability after oral administration. Low bioavailability can lead to insufficient drug concentration at the target site, requiring higher doses that may increase the risk of side effects.[3]
Q2: What are the common reasons for the low bioavailability of acetylcholinesterase inhibitors like this compound?
A2: The low bioavailability of acetylcholinesterase inhibitors can stem from several factors:
-
Poor aqueous solubility: Many orally administered drugs need to dissolve in the gastrointestinal fluids before they can be absorbed.[4] Compounds with low water solubility often exhibit poor dissolution rates.[5]
-
High lipophilicity: While some lipophilicity is necessary for membrane permeability, highly lipophilic compounds can get trapped in the lipid bilayers of cell membranes, hindering their passage into systemic circulation.
-
First-pass metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.[6]
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[7]
Q3: What general strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[8] Techniques include micronization and nanonization.[8]
-
Solid Dispersions: In this approach, the drug is dispersed in a carrier matrix at a molecular level, often in an amorphous state, which can significantly improve its solubility and dissolution.[9]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.[3][5]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by forming inclusion complexes.[5][7]
-
Prodrug Approach: The chemical structure of the drug can be modified to create a prodrug with improved solubility or permeability, which is then converted to the active drug in the body.[10]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the development and formulation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound powder. | Poor aqueous solubility of the crystalline form. | 1. Reduce particle size: Employ micronization or nanomilling techniques. 2. Formulate as an amorphous solid dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer carrier. 3. Investigate different salt forms: Salt formation can significantly alter solubility and dissolution rate.[7] |
| High variability in plasma concentrations after oral administration in animal models. | Poor and erratic absorption due to low solubility. Food effects. | 1. Develop a lipid-based formulation (e.g., SEDDS): This can improve the consistency of absorption. 2. Administer in a fasted state: To minimize variability due to food interactions. 3. Use a nanosuspension: To improve dissolution and absorption uniformity. |
| Low brain penetration despite good in vitro permeability. | High plasma protein binding. Efflux by transporters at the blood-brain barrier. | 1. Measure the free (unbound) fraction of the drug in plasma. 2. Co-administer with a known P-glycoprotein inhibitor (in preclinical models): To assess the impact of efflux. 3. Consider structural modifications (medicinal chemistry approach): To reduce affinity for efflux transporters. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a liquid formulation. | Supersaturation followed by rapid crystallization. | 1. Incorporate precipitation inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. Use a lipid-based formulation: The drug remains in a solubilized state within the lipid droplets. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Spray dryer apparatus
Method:
-
Prepare a 5% (w/v) solution by dissolving this compound and PVP/VA 64 (in a 1:3 drug-to-polymer ratio) in a 1:1 mixture of DCM and methanol.
-
Ensure complete dissolution of both components.
-
Set the spray dryer parameters:
-
Inlet temperature: 80-120°C
-
Atomization pressure: 2-4 bar
-
Feed rate: 5-15 mL/min
-
-
Spray the solution into the drying chamber.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting solid dispersion for drug content, amorphous nature (using XRD or DSC), and dissolution rate compared to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different formulations of this compound.
Materials:
-
USP dissolution apparatus 2 (paddle method)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
This compound formulations (crystalline drug, solid dispersion, nanosuspension)
-
HPLC for sample analysis
Method:
-
Pre-heat the dissolution medium to 37°C ± 0.5°C.
-
Add a precisely weighed amount of the this compound formulation to each dissolution vessel containing 900 mL of the medium.
-
Set the paddle speed to 50-75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for nanosuspension preparation.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. upm-inc.com [upm-inc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
AChE-IN-34 stability problems in long-term storage
This guide provides troubleshooting and frequently asked questions regarding the long-term storage and stability of the acetylcholinesterase inhibitor, AChE-IN-34. As specific stability data for this compound is not publicly available, this document offers guidance based on general principles for acetylcholinesterase inhibitors. Researchers should validate these recommendations for their specific experimental context.
Troubleshooting Guide: this compound Instability
This section addresses common issues encountered during the long-term storage and use of this compound.
Problem: Loss of Inhibitory Activity Over Time
If you observe a significant decrease in the inhibitory potency of your this compound sample, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Verify that the compound is stored at the recommended temperature. For long-term storage, -20°C or -80°C is generally advised for solid compounds. |
| Frequent Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation. |
| Hydrolysis | If the compound is in solution, especially in aqueous buffers, hydrolysis of ester or amide linkages may occur. Prepare fresh solutions before each experiment. For storage, use anhydrous solvents like DMSO. |
| Oxidation | Exposure to air and light can lead to oxidation. Store the compound in a tightly sealed, amber vial, and consider purging with an inert gas like argon or nitrogen before sealing. |
| Contamination | The stock solution may be contaminated with microbes or other reactive species. Use sterile filtration for aqueous solutions and always use high-purity solvents. |
Logical Troubleshooting Flow
The following diagram illustrates a step-by-step process for troubleshooting the loss of this compound activity.
Caption: Troubleshooting workflow for decreased this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO). This stock solution should then be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: My this compound is in an aqueous buffer. How long can I expect it to be stable?
The stability of AChE inhibitors in aqueous solutions can be limited due to hydrolysis. It is best practice to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours.
Q4: What are the common degradation pathways for acetylcholinesterase inhibitors like this compound?
While the specific degradation pathway for this compound is not detailed in the literature, common pathways for similar compounds include:
-
Hydrolysis: Cleavage of ester or carbamate functional groups, which are common in AChE inhibitors.[1]
-
Oxidation: Modification of aromatic rings or other susceptible functional groups by reactive oxygen species.
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for an AChE inhibitor with a susceptible ester linkage.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Assessing the Purity and Integrity of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative assessment of the purity of an this compound sample and the detection of potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
HPLC system with a UV detector
-
Appropriate C18 column
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
HPLC Method Development: Develop a gradient elution method. A typical starting point would be a linear gradient from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.
-
Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Data Acquisition: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Data Analysis: Integrate the peak area of the main compound and any degradation products. Purity can be calculated as the percentage of the main peak area relative to the total peak area. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
Protocol 2: Functional Assessment of this compound Activity using the Ellman's Assay
This protocol measures the inhibitory activity of this compound against the acetylcholinesterase enzyme.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound sample at various concentrations
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. A shift to a higher IC₅₀ value over time indicates a loss of inhibitory potency.
References
How to prevent AChE-IN-34 degradation in solution
This technical support center provides guidance on the proper handling and storage of AChE-IN-34 in solution to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a potent and selective acetylcholinesterase (AChE) inhibitor. It belongs to the spiroindolin-1,2-diazepine class of compounds. Its inhibitory activity is influenced by the chemical groups attached to its indolinone ring and phenyl moiety. As with many complex organic molecules, its stability in solution can be affected by environmental factors.
Q2: What is the primary solvent recommended for dissolving and storing this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound and similar small molecule inhibitors.[1] DMSO is an aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and most aqueous buffers used in biological assays.[1] For long-term storage, it is advisable to use anhydrous DMSO to minimize water-catalyzed degradation.
Q3: What are the main factors that can cause this compound degradation in solution?
A3: Based on the chemical structure of this compound (a spiroindolin-1,2-diazepine derivative) and general knowledge of similar compounds, the main degradation pathways are likely to be:
-
Hydrolysis: The diazepine ring and other labile functional groups can be susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation, especially if exposed to air (oxygen) for extended periods.
-
Photodegradation: Spiro compounds and other complex heterocyclic molecules can be sensitive to light, particularly UV radiation.[2] Exposure to light can lead to the formation of degradation products.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve the solid this compound in anhydrous DMSO to a concentration of 10-20 mM.[3] Ensure the compound is fully dissolved by gentle vortexing or sonication.
Q5: How should I store the DMSO stock solution of this compound?
A5: For long-term storage, aliquot the DMSO stock solution into small, single-use volumes in tightly sealed, light-protecting vials (e.g., amber vials).[4][5] Store these aliquots at -20°C or -80°C.[6] This practice minimizes repeated freeze-thaw cycles and exposure to moisture and light, all of which can contribute to degradation. While many compounds are stable for extended periods under these conditions, it is good practice to monitor the stability of your stock solutions over time. Studies have shown that the probability of observing a compound in a 20 mM DMSO solution stored at room temperature decreases significantly over a year, highlighting the importance of proper storage temperatures.[3]
Q6: How do I prepare working solutions from the DMSO stock?
A6: To prepare a working solution for your experiment, thaw a single aliquot of the DMSO stock solution at room temperature. It is recommended to make initial serial dilutions in DMSO before the final dilution into your aqueous experimental buffer.[1] This helps to prevent precipitation of the compound in the aqueous medium. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of inhibitory activity over time | Degradation of this compound in the stock solution. | 1. Check Storage Conditions: Verify that the stock solution was stored at -20°C or -80°C in tightly sealed, light-protected aliquots. 2. Prepare Fresh Solution: Prepare a fresh stock solution from solid material and compare its activity to the older stock. 3. Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the same stock aliquot. |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in the aqueous buffer. | 1. Optimize Dilution Strategy: Perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding to the aqueous buffer.[1] 2. Check Final DMSO Concentration: Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (usually <0.5%). 3. Consider a Different Buffer: If possible, test the solubility in different buffers with varying pH, keeping in mind the potential for pH-dependent degradation. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or precipitation. | 1. Standardize Solution Preparation: Follow a consistent protocol for preparing and handling this compound solutions for all experiments. 2. Protect from Light: During experiments, protect working solutions from direct light exposure by using amber tubes or covering them with aluminum foil.[2] 3. Control pH: Use a buffered aqueous solution to maintain a stable pH throughout the experiment, as pH can affect both the inhibitor's stability and the activity of the target enzyme, AChE.[7][8][9][10] |
Summary of Storage Conditions
| Form | Solvent | Concentration | Storage Temperature | Storage Duration (Recommended) | Container |
| Solid | N/A | N/A | -20°C | Up to 3 years[6] | Tightly sealed, light-resistant vial |
| Stock Solution | Anhydrous DMSO | 10-20 mM | -80°C | Up to 6 months[6] | Tightly sealed, light-resistant (amber) single-use aliquots |
| Stock Solution | Anhydrous DMSO | 10-20 mM | -20°C | Up to 1 month[6] | Tightly sealed, light-resistant (amber) single-use aliquots |
| Working Solution | Aqueous Buffer with <0.5% DMSO | Varies | Room Temperature (during use) | Prepare fresh for each experiment | Light-resistant (amber) tubes or foil-wrapped tubes |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber or opaque microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol for Preparing Working Solutions
-
Thawing: Remove a single aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
Final Dilution (in Aqueous Buffer): Add the diluted DMSO solution to the final aqueous experimental buffer. Ensure the final concentration of DMSO is below 0.5% (or a concentration known to be non-interfering in your specific assay). Mix gently but thoroughly.
-
Use Promptly: Use the freshly prepared working solution in your experiment as soon as possible.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Factors contributing to this compound degradation.
Caption: Key measures to ensure the stability of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. hawkinsinc.com [hawkinsinc.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing poor cell permeability of AChE-IN-34
Welcome to the technical support center for AChE-IN-34. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the experimental use of this compound, with a specific focus on its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound (also referred to as compound 5l in associated literature) is a potent and selective inhibitor of acetylcholinesterase (AChE).[1] It has demonstrated significant inhibitory activity against AChE with no considerable effect on butyrylcholinesterase (BChE), making it a selective tool for studying the cholinergic system.[1]
Q2: Has the cell permeability of this compound been characterized?
A2: To date, specific cell permeability data for this compound has not been widely published. Therefore, it is recommended that researchers empirically determine its permeability in their experimental system of interest. This guide provides protocols for assessing cell permeability.
Q3: What are the key physicochemical properties of this compound?
A3: The known quantitative data for this compound is summarized in the table below. These properties can influence its biological activity and permeability.
| Property | Value | Reference |
| IC₅₀ (AChE) | 3.98 µM | [1] |
| Ki (AChE) | 0.044 µM | [1] |
| BChE Inhibition | No significant inhibition | [1] |
| Inhibition Mode | Mixed | [1] |
Q4: Why is cell permeability a critical factor for an AChE inhibitor like this compound?
A4: For an acetylcholinesterase inhibitor to be effective in a cellular or in vivo model, particularly for neurological applications, it must be able to cross cell membranes to reach its intracellular or synaptic target. Poor cell permeability can lead to a lack of efficacy in cell-based assays and limited bioavailability in vivo. For neurodegenerative diseases like Alzheimer's, crossing the blood-brain barrier (BBB) is a major challenge.[2][3]
Troubleshooting Guide: Addressing Poor Cell Permeability
This guide provides a structured approach to identifying and resolving potential issues with the cell permeability of this compound.
Problem: this compound is active in enzymatic assays but shows low or no activity in cell-based assays.
This discrepancy often points towards poor cell permeability. The following steps will help you diagnose and address this issue.
Step 1: Assess the Cell Permeability of this compound
Two common in vitro methods to evaluate permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[4][5] It is a cost-effective initial screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[6][7] It can assess both passive diffusion and active transport processes.[7]
| Assay | Principle | Throughput | Complexity | Information Gained |
| PAMPA | Passive diffusion across an artificial lipid membrane. | High | Low | Predicts passive permeability.[4] |
| Caco-2 | Transport across a monolayer of differentiated Caco-2 cells. | Lower | High | Measures passive and active transport, and efflux.[6][7] |
Below are diagrams illustrating the workflows for these assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of nanomedicines in delivery of anti-acetylcholinesterase compounds to the brain in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAMPA | Evotec [evotec.com]
- 5. paralab.es [paralab.es]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 Permeability | Evotec [evotec.com]
Minimizing AChE-IN-34 toxicity in primary neurons
Disclaimer: As of November 2025, specific toxicity data for the acetylcholinesterase inhibitor AChE-IN-34 in primary neurons is not publicly available. The following troubleshooting guide and FAQs are based on the general principles of acetylcholinesterase (AChE) inhibitor neurotoxicity and established mitigation strategies for small molecules in primary neuron cultures. Researchers should always perform initial dose-response experiments to determine the specific toxicity profile of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using novel AChE inhibitors like this compound in primary neuron cultures.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of acute neuronal death (within 24 hours) at expected therapeutic concentrations. | Excessive Cholinergic Stimulation: AChE inhibition leads to an accumulation of acetylcholine, causing excitotoxicity.[1] | 1. Reduce Concentration: Perform a dose-response curve to find the optimal non-toxic concentration. 2. Co-treat with Cholinergic Receptor Antagonists: Use antagonists for muscarinic or nicotinic receptors to block downstream signaling. 3. Optimize Culture Density: Higher density cultures may show increased resilience. |
| Delayed neuronal death (after 48-72 hours) even at lower concentrations. | Oxidative Stress & Mitochondrial Dysfunction: Prolonged AChE inhibition can lead to the generation of reactive oxygen species (ROS) and impair mitochondrial function.[2][3][4] | 1. Co-administer Antioxidants: Use antioxidants like N-acetylcysteine (NAC) or Vitamin E to quench ROS.[3] 2. Assess Mitochondrial Health: Use assays like JC-1 to monitor mitochondrial membrane potential. 3. Support Mitochondrial Function: Consider supplementing the culture medium with mitochondrial protectants. |
| Evidence of apoptosis (e.g., caspase-3 activation, nuclear condensation). | Induction of Apoptotic Pathways: AChE inhibitors can trigger programmed cell death.[5][6][7] | 1. Use Pan-Caspase Inhibitors: Co-treat with a broad-spectrum caspase inhibitor like Z-VAD-FMK to determine if apoptosis is the primary death pathway. 2. Activate Neuroprotective Pathways: Stimulate pro-survival pathways like PI3K/Akt with growth factors.[8] |
| Inconsistent results between experiments. | Variability in Primary Neuron Culture: Primary neurons are sensitive to minor variations in culture conditions. | 1. Standardize Culture Protocol: Ensure consistent cell density, media changes, and incubation times. 2. Use Healthy Cultures: Only use cultures with well-developed neurites and low background cell death for experiments. 3. Perform Quality Control: Regularly assess the health of untreated control cultures. |
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of this compound toxicity in primary neurons?
A1: While specific data for this compound is unavailable, toxicity from AChE inhibitors in primary neurons generally stems from:
-
Cholinergic Overstimulation: Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing excessive stimulation of nicotinic and muscarinic receptors, which can lead to excitotoxicity.[1]
-
Oxidative Stress: Increased neuronal activity can lead to the production of reactive oxygen species (ROS), causing damage to cellular components.[3][9][10]
-
Mitochondrial Dysfunction: Oxidative stress and excitotoxicity can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[2][4][11]
-
Apoptosis: The culmination of these stressors can activate programmed cell death pathways, often involving the activation of caspases like caspase-3.[5][6][7][12][13]
Q2: How can I determine a safe and effective concentration of this compound for my experiments?
A2: A systematic dose-response study is crucial. We recommend the following workflow:
-
Wide Range Screening: Test a broad range of concentrations (e.g., from 1 nM to 100 µM) to identify a toxicity threshold.
-
Narrow Range Refinement: Perform a more detailed dose-response curve around the identified threshold to determine the EC50 (half-maximal effective concentration for AChE inhibition) and IC50 (half-maximal inhibitory concentration for viability).
-
Select Working Concentration: Choose a concentration that provides sufficient AChE inhibition with minimal toxicity.
Q3: What are the recommended assays to quantify this compound toxicity?
A3: A combination of assays is recommended to get a comprehensive view of neuronal health:
-
MTT Assay: Measures mitochondrial reductase activity, indicating metabolic health. A decrease in MTT reduction suggests mitochondrial dysfunction.[14][15][16]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity and cell death.[14][15][16]
-
Caspase-3/7 Activity Assay: A specific marker for apoptosis.
-
Immunocytochemistry: Staining for markers like cleaved caspase-3 (apoptosis), MAP2 (neuronal integrity), and TUNEL (DNA fragmentation).
Q4: Can I mitigate the toxicity of this compound without affecting its inhibitory activity?
A4: Yes, several strategies can be employed:
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can reduce oxidative stress without directly interfering with AChE inhibition.[3]
-
PI3K/Akt Pathway Agonists: Activating this pro-survival pathway with growth factors or small molecules can enhance neuronal resilience.[8][17][18]
-
Optimized Culture Conditions: Ensuring a healthy and mature primary neuron culture can increase its tolerance to chemical insults.
Quantitative Data Summary
The following tables present hypothetical data based on typical results for novel AChE inhibitors. Researchers must generate their own data for this compound.
Table 1: Dose-Dependent Toxicity of a Novel AChE Inhibitor in Primary Cortical Neurons (72h Exposure)
| Concentration | % Neuronal Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Caspase-3 Activation |
| Vehicle Control | 100% | 0% | 0% |
| 10 nM | 98% | 2% | 1% |
| 100 nM | 95% | 5% | 3% |
| 1 µM | 85% | 15% | 10% |
| 10 µM | 60% | 40% | 35% |
| 100 µM | 20% | 80% | 75% |
Table 2: Effect of Mitigating Agents on Neuronal Viability in the Presence of a Toxic Concentration (e.g., 10 µM) of a Novel AChE Inhibitor (72h Exposure)
| Treatment | % Neuronal Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Caspase-3 Activation |
| Vehicle Control | 100% | 0% | 0% |
| 10 µM Inhibitor | 60% | 40% | 35% |
| 10 µM Inhibitor + 1 mM NAC | 85% | 15% | 12% |
| 10 µM Inhibitor + 100 ng/mL BDNF | 90% | 10% | 8% |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT and LDH Assays
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed neurobasal medium. Remove half of the old medium from the wells and replace it with the medium containing the compound. Include vehicle-only wells as a negative control and a known neurotoxin (e.g., glutamate) as a positive control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
LDH Assay: a. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. b. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well. c. Incubate for 30 minutes at room temperature, protected from light. d. Measure the absorbance at 490 nm using a plate reader.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in the original 96-well plate. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate percentage cytotoxicity for the LDH assay and percentage viability for the MTT assay relative to the vehicle control.
Protocol 2: Immunocytochemistry for Cleaved Caspase-3
-
Cell Culture and Treatment: Culture primary neurons on glass coverslips in 24-well plates. Treat with this compound as described above.
-
Fixation: After treatment, wash the cells once with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against cleaved caspase-3 (diluted in 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI to visualize nuclei, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of cleaved caspase-3 positive neurons.
Visualizations
Caption: Putative toxicity pathway of this compound in primary neurons.
Caption: Strategies to mitigate this compound induced neurotoxicity.
Caption: Workflow for assessing and mitigating this compound toxicity.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of oxidative stress in the enhancement of acetylcholinesterase activity induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships between Mitochondrial Dysfunction and Neurotransmission Failure in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 6. Acetylcholinesterase Involvement in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased acetylcholinesterase and capase-3 expression in the brain and peripheral immune system of focal cerebral ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effects of mitochondrial failure upon cholinergic toxicity in the nucleus basalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity-dependent synapse elimination requires caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-3 activation as a bifurcation point between plasticity and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining AChE-IN-34 Synthesis for Higher Yield
Disclaimer: The compound "AChE-IN-34" is used as a representative placeholder for a 2-amino-5-substituted-1,3,4-thiadiazole derivative, a class of compounds known to exhibit acetylcholinesterase (AChE) inhibitory activity. The following guide is based on established synthetic routes for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 2-amino-5-substituted-1,3,4-thiadiazoles (represented as this compound)?
A1: The most common and versatile method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives.[1][2] This reaction is typically facilitated by a dehydrating agent or catalyst. One prevalent method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a strong acid like polyphosphoric acid or phosphorus oxychloride.[3][4]
Q2: What are the key reaction parameters that influence the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of coupling agents and catalysts, reaction temperature, reaction time, and the purity of starting materials. The nature of the substituent on the carboxylic acid can also affect the reaction rate and yield.
Q3: Are there alternative synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles?
A3: Yes, several other methods exist. These include the reaction of thiosemicarbazide with acid chlorides or anhydrides, the oxidation of thiosemicarbazones, and metal-free, visible light-mediated protocols.[3][5] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q4: What are the typical purification methods for this compound?
A4: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[4][6] Column chromatography on silica gel can also be employed for more challenging purifications or to remove closely related impurities. The crude product is often washed with a basic solution to remove any acidic residues before further purification.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield of the desired 2-amino-5-substituted-1,3,4-thiadiazole. What are the potential causes and how can I improve it?
-
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that the thiosemicarbazide and carboxylic acid are pure and dry. Moisture can interfere with the reaction, especially when using dehydrating agents like phosphorus oxychloride.
-
Reaction Temperature: The reaction temperature is crucial. For reactions using polyphosphoric acid, heating is typically required, often in the range of 100-120°C.[3] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of the product or starting materials.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to go to completion.
-
Choice of Catalyst/Dehydrating Agent: The effectiveness of the dehydrating agent is critical. Ensure that the phosphorus oxychloride or polyphosphoric acid is of good quality and used in the correct stoichiometric ratio. In some cases, using a milder catalyst might be beneficial.[6]
-
Work-up Procedure: During the work-up, ensure that the pH is carefully adjusted to precipitate the product. For 2-amino-5-substituted-1,3,4-thiadiazoles, a pH of 8-8.2 is often optimal for precipitation.[6]
-
-
Issue 2: Presence of Multiple Spots on TLC/Impure Product
-
Q: My final product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
-
A: The formation of side products is a common issue. Here are some potential impurities and strategies to avoid them:
-
Unreacted Starting Materials: If you observe spots corresponding to the starting materials, it indicates an incomplete reaction. Consider increasing the reaction time or temperature, or adding more of the coupling reagent.
-
Formation of Oxadiazole: In some synthetic pathways, there is a possibility of forming the corresponding 1,3,4-oxadiazole as a byproduct. This can be influenced by the choice of reagents and reaction conditions.[7] Using a thionating agent like Lawesson's reagent in a different synthetic approach can favor the formation of the thiadiazole.
-
Polymerization or Decomposition: At high temperatures, some starting materials or the product itself may be prone to decomposition or polymerization. Running the reaction at the lowest effective temperature can help minimize these side reactions.
-
-
Issue 3: Difficulty with Product Isolation and Purification
-
Q: I am having trouble isolating the product from the reaction mixture, or the purification by recrystallization is not effective. What can I do?
-
A: Challenges in product isolation and purification can be addressed by modifying the work-up and purification strategy:
-
Improving Precipitation: If the product does not precipitate well upon neutralization, try cooling the solution in an ice bath or adding a co-solvent to reduce its solubility.
-
Alternative Purification: If recrystallization is not yielding a pure product, column chromatography is the next logical step. A solvent system of ethyl acetate and hexane is often a good starting point for the purification of 1,3,4-thiadiazole derivatives.
-
Washing the Crude Product: Before recrystallization, thoroughly wash the crude product with water to remove any inorganic salts, and then with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Representative 2-amino-5-phenyl-1,3,4-thiadiazole
| Entry | Catalyst/Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | POCl₃ | 80-90 | 1 | 91 | [4] |
| 2 | Polyphosphoric Acid | 100-120 | 2 | Good | [3] |
| 3 | PCl₅ (Solid-phase) | Room Temp | - | >91 | [6] |
| 4 | I₂-mediated | Reflux | - | Moderate to Good | [8] |
Table 2: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Impure or wet reactants | Dry starting materials under vacuum. Use freshly opened reagents. | Improved reaction efficiency and yield. |
| Suboptimal reaction temperature | Optimize temperature by running small-scale trials at different temperatures. | Increased conversion to product, minimized side reactions. |
| Incomplete reaction | Increase reaction time and monitor by TLC until starting material is consumed. | Higher conversion and yield. |
| Inefficient work-up | Carefully control pH during neutralization. Use an ice bath to aid precipitation. | Better recovery of the crude product. |
Experimental Protocols
Representative Protocol for the Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole
This protocol is a generalized procedure based on common literature methods.[4]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (1 equivalent) and phosphorus oxychloride (10 mL per 3 mmol of acid).
-
Stir the mixture at room temperature for 20 minutes.
-
Carefully add thiosemicarbazide (1 equivalent) to the mixture.
-
Heat the reaction mixture to 80-90°C for 1 hour with constant stirring.
-
After one hour, cool the reaction mixture in an ice bath.
-
Slowly and carefully add 40 mL of cold water to the flask. Caution: This step is exothermic.
-
Reflux the resulting suspension for 4 hours.
-
Cool the mixture to room temperature and then neutralize it to a pH of approximately 8 with a 50% sodium hydroxide solution while stirring in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in an oven or under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain the final 2-amino-5-phenyl-1,3,4-thiadiazole.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Logic diagram for yield optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of Acetylcholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. A multitude of inhibitors have been developed and are subject to rigorous comparative studies to ascertain their therapeutic potential. This guide provides a cross-validation of the activity of several prominent AChE inhibitors, presenting quantitative data from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
While a specific inhibitor designated "AChE-IN-34" was the initial focus of this guide, a thorough review of published literature did not yield specific data for a compound with this identifier. Therefore, this guide will focus on a comparative analysis of four widely studied and clinically relevant AChE inhibitors: Donepezil, Galantamine, Rivastigmine, and Tacrine.
Comparative Potency of Acetylcholinesterase Inhibitors
The inhibitory potency of a compound is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for Donepezil, Galantamine, Rivastigmine, and Tacrine as reported in various studies. It is important to note that variations in experimental conditions, such as enzyme source, substrate concentration, and buffer composition, can contribute to the observed differences in IC50 values across different laboratories.
| Inhibitor | Enzyme Source | IC50 Value (nM) | Reference |
| Donepezil | Human Brain | 340 ± 30 | [1] |
| Human Brain (AD) | 200 ± 70 | [1] | |
| Electrophorus electricus | 21 ± 1 | [2] | |
| Not Specified | 1300 (1.30 µg/mL) | [3] | |
| Human Plasma (in vivo) | 53,600 (53.6 ng/mL) | [4] | |
| Monkey Plasma (in vivo) | 37,000 (37 ng/mL) | [5] | |
| Galantamine | Human Brain | 4960 ± 450 | [1] |
| Not Specified | 7009 | [6] | |
| Not Specified | 1270 ± 210 | [7] | |
| SH-SY5Y cells | 556,010 | [8] | |
| Rivastigmine | Human Brain | 5100 ± 100 | [1] |
| Human Brain (AD) | 14000 ± 300 | [1] | |
| Rat Brain | 4.3 | [9] | |
| Not Specified | 4.3 - 4760 | ||
| Not Specified | 4150 | [10] | |
| Not Specified | 100 | [11] | |
| Tacrine | Not Specified | 109 | [12] |
| Not Specified | 31 | [13] | |
| Not Specified | 30 | [14] | |
| Electrophorus electricus | 14.5 | [15] | |
| Human Brain | 610 ± 180 | [1] | |
| Human Brain (AD) | 530 ± 110 | [1] |
Experimental Protocols: The Ellman's Assay
The most widely used method for determining AChE activity and the potency of its inhibitors is the spectrophotometric method developed by Ellman and colleagues.[16] This assay is a simple, rapid, and robust colorimetric method.[17][18][19]
Principle:
The Ellman's assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[20][21] The rate of color development is directly proportional to the AChE activity.
Typical Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (in buffer).
-
Acetylthiocholine iodide (ATCh) solution (in buffer).
-
AChE enzyme solution (from a source such as electric eel or human recombinant).
-
Inhibitor solutions of varying concentrations.
-
-
Assay Procedure (in a 96-well plate format):
-
To each well, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle for control).
-
Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCh substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical acetylcholinesterase inhibition assay using the Ellman's method.
Caption: Workflow of the Ellman's assay for AChE inhibition.
Signaling Pathway of Acetylcholinesterase
The primary role of acetylcholinesterase is in the cholinergic synapse, where it terminates the signal transmission by hydrolyzing the neurotransmitter acetylcholine.
Caption: Acetylcholinesterase role in the cholinergic synapse.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Therapeutic Efficacy of Donepezil, an Alzheimer’s Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Efficacy of Acetylcholinesterase Inhibitors in the Scopolamine-Induced Amnesia Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The scopolamine-induced amnesia model is a cornerstone in preclinical research for evaluating potential therapeutic agents for cognitive impairment, particularly those targeting the cholinergic system.[1][2] Scopolamine, a muscarinic acetylcholine receptor antagonist, induces transient memory deficits, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases like Alzheimer's disease.[1][2][3] This guide provides a comparative overview of the efficacy of acetylcholinesterase (AChE) inhibitors in reversing scopolamine-induced amnesia, with a focus on experimental data and methodologies. While specific data for a compound designated "AChE-IN-34" is not publicly available, this guide will use Donepezil, a widely used AChE inhibitor in both clinical practice and preclinical research, as a primary benchmark for comparison against other emerging compounds.[1][4][5]
Mechanism of Action: Reversing Cholinergic Deficits
Scopolamine competitively blocks muscarinic acetylcholine receptors, leading to a decrease in cholinergic neurotransmission, which is crucial for learning and memory processes.[1][3] Acetylcholinesterase inhibitors counteract this effect by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its availability to compete with scopolamine at the receptor sites.[6][7][8] This restoration of cholinergic signaling is the primary mechanism by which these inhibitors ameliorate scopolamine-induced cognitive deficits.
Comparative Efficacy Data
The following tables summarize the performance of various acetylcholinesterase inhibitors and other compounds in reversing scopolamine-induced memory impairment in rodent models. Efficacy is typically assessed using behavioral tasks that measure learning and memory.
Table 1: Performance in Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for spatial learning and memory.[9][10] A shorter escape latency and more time spent in the target quadrant indicate better memory function.
| Compound | Animal Model | Dose | Scopolamine Dose | Key Findings | Reference |
| Donepezil | Mice | 5 mg/kg | 1 mg/kg | Significantly better performance than scopolamine-only group. | [10] |
| Genistein | Mice | 10, 20, 40 mg/kg | 0.75 mg/kg | Significantly improved cognitive performance. | [9] |
| Terminalia chebula extract (TCE) | Mice | 100, 200 mg/kg | Not Specified | Reversed learning and memory deficits in acquisition and retention. | [10] |
| Statins (Atorvastatin, Simvastatin) | Rats | Not Specified | 0.4 mg/kg | Reversed scopolamine-induced amnesia. | [11] |
Table 2: Performance in Passive Avoidance and Y-Maze Tests
The passive avoidance task assesses fear-motivated memory, while the Y-maze measures spatial working memory through spontaneous alternation.[2][7]
| Compound | Animal Model | Behavioral Test | Dose | Scopolamine Dose | Key Findings | Reference |
| Donepezil | Mice | Y-Maze | Not Specified | 1 mg/kg | Significantly increased spontaneous alternation performance (% SAP) compared to the scopolamine group. | [7] |
| α-Asarone | Rats | Elevated Plus Maze, Passive & Active Avoidance | 15, 30 mg/kg | 1 mg/kg | Significantly ameliorated scopolamine-induced memory impairment. | [12] |
| Curcumin Analogs (1c, 1d) | Mice | Y-Maze | Not Specified | 1 mg/kg | Significantly increased % SAP. | [7] |
| Gongjin-Dan (GJD) | Mice | Passive Avoidance | 100, 400 mg/kg | 2 mg/kg | Significantly increased latency time compared to the control group. | [13] |
| Carissa edulis aqueous extract | Mice | T-Maze | 157, 314, 628 mg/kg | 1 mg/kg | Significantly increased memory of mice. | [14] |
Table 3: Biochemical Markers of Efficacy
The efficacy of AChE inhibitors is often correlated with their ability to modulate biochemical markers in the brain, primarily acetylcholinesterase activity.
| Compound | Animal Model | Brain Region | Dose | Scopolamine Dose | Effect on AChE Activity | Reference |
| Donepezil | Mice | Brain Homogenate | 2 mg/kg | Not Specified | Significant fall in the level of AChE. | [4] |
| α-Asarone | Rats | Cortex, Hippocampus, Striatum | 15, 30 mg/kg | 1 mg/kg | Significantly reduced brain acetylcholinesterase activity. | [12] |
| Flavonoid Derivative (F5) | Mice | Brain Homogenate | 7.5, 15 mg | Not Specified | Maximum decline in AChE level compared to the amnesic group. | [4] |
| Gongjin-Dan (GJD) | Mice | Hippocampus | 100, 400 mg/kg | 2 mg/kg | Remarkably normalized the alterations in AChE activity. | [13] |
| Carissa edulis aqueous extract | Mice | Brain | 62.8, 157, 314, 628 mg/kg | 1 mg/kg | Decreased AChE activity. | [14] |
Experimental Protocols
Detailed and consistent experimental design is crucial for the reliable evaluation of nootropic agents. Below is a generalized protocol for the scopolamine-induced amnesia model.
Scopolamine-Induced Amnesia Model Protocol
-
Animals and Housing: Male BALB/c mice or Wistar rats are commonly used.[13] Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. A one-week acclimatization period is typical before the start of experiments.
-
Drug Preparation and Administration:
-
Test Compound (e.g., this compound): Dissolved in a suitable vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose). Administered orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days) before scopolamine injection.[9][11][12]
-
Scopolamine: Scopolamine hydrobromide is typically dissolved in saline and administered i.p. at doses ranging from 0.4 to 2 mg/kg, 30 minutes before the behavioral test to induce amnesia.[11][12][13]
-
Positive Control (e.g., Donepezil): Administered at an effective dose (e.g., 1-5 mg/kg, i.p. or p.o.) prior to scopolamine.[10][14]
-
-
Behavioral Assays:
-
Morris Water Maze (MWM): Consists of acquisition trials (learning phase) over several days, followed by a probe trial (memory test) where the platform is removed. Escape latency, distance traveled, and time spent in the target quadrant are measured.[9][10]
-
Y-Maze: Animals are allowed to freely explore the three arms of the maze for a set duration. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.[7]
-
Passive Avoidance Test: A fear-motivated test where animals learn to avoid a dark compartment associated with a mild foot shock. The latency to enter the dark compartment is measured as an indicator of memory.[12][13]
-
-
Biochemical Analysis:
Signaling Pathways Implicated in Scopolamine-Induced Amnesia
Scopolamine's effects extend beyond simple receptor blockade, impacting downstream signaling cascades crucial for synaptic plasticity and memory formation. Notably, the ERK/CREB/BDNF pathway is often dysregulated.[9]
Some studies have shown that scopolamine administration leads to a downregulation of phosphorylated ERK (p-ERK), phosphorylated CREB (p-CREB), and brain-derived neurotrophic factor (BDNF) levels in the hippocampus.[9][16] Compounds that can reverse these changes, in addition to inhibiting AChE, may offer enhanced therapeutic benefits. For instance, Genistein was found to upregulate the expression of p-ERK, p-CREB, and BDNF in scopolamine-treated mice.[9]
Conclusion
The scopolamine-induced amnesia model remains a valuable tool for the preclinical evaluation of acetylcholinesterase inhibitors and other nootropic compounds. While direct comparative data for "this compound" is unavailable, the extensive research on compounds like Donepezil, as well as various natural and synthetic molecules, provides a robust framework for assessing efficacy. Key performance indicators include improvements in spatial and fear-based memory tasks, coupled with a measurable reduction in brain AChE activity. Future research should also consider the impact of novel inhibitors on downstream signaling pathways, such as the ERK/CREB/BDNF cascade, to identify compounds with multifaceted mechanisms of action for the treatment of cognitive disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. criver.com [criver.com]
- 3. Main Plant Extracts’ Active Properties Effective on Scopolamine-Induced Memory Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 10. Terminalia chebula extract prevents scopolamine-induced amnesia via cholinergic modulation and anti-oxidative effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njppp.com [njppp.com]
- 12. Anti-amnesic and anti-cholinesterase activities of α-asarone against scopolamine-induced memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia | PLOS One [journals.plos.org]
- 14. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Head-to-head comparison of AChE-IN-34 with rivastigmine
A new selective acetylcholinesterase inhibitor, AChE-IN-34, shows promise in early-stage research, but a comprehensive comparison with the established drug rivastigmine reveals significant data gaps in its preclinical and clinical profile. This guide provides a detailed comparison of the available experimental data for both compounds, aimed at researchers, scientists, and drug development professionals.
Chemical Structures
This compound , identified as compound 5l in its primary publication, is a novel spiroindolin-1,2-diazepine derivative.[1] Rivastigmine is a well-established carbamate inhibitor.[2]
Table 1: Chemical Properties
| Property | This compound | Rivastigmine |
| Chemical Name | N/A | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate |
| Molecular Formula | C₂₃H₁₉N₅O₅ | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 445.43 g/mol | 250.34 g/mol |
| Chemical Structure |
(Note: The chemical name for this compound is not provided in the available literature. The structure image is a representation based on the published data.)
Mechanism of Action
Both compounds aim to increase acetylcholine levels in the brain by inhibiting cholinesterases, but they exhibit different selectivity profiles.
This compound is a potent and selective inhibitor of acetylcholinesterase (AChE).[1][3] It displays a mixed mode of inhibition, meaning it can bind to both the active site and an allosteric site of the enzyme.[1][3]
Rivastigmine , in contrast, is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] This broader inhibition profile may offer therapeutic advantages in later stages of Alzheimer's disease when BuChE plays a more significant role in acetylcholine hydrolysis.
In Vitro Efficacy: A Quantitative Comparison
The inhibitory potency of both compounds has been determined using in vitro enzymatic assays.
Table 2: Cholinesterase Inhibition Data (IC50)
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| This compound | 3.98 ± 1.07[1][3] | No significant inhibition[1][3] | Highly Selective for AChE |
| Rivastigmine | 4.15[4] | 0.037[4] | ~0.009 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 indicates higher potency. The selectivity index is calculated by dividing the BuChE IC50 by the AChE IC50.
Experimental Protocols
The standard method for determining cholinesterase inhibitory activity is the Ellman's method .
Ellman's Method for Cholinesterase Inhibition Assay
This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (this compound or rivastigmine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add phosphate buffer, the test inhibitor at a specific concentration, and the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Pharmacokinetics and In Vivo Data
A critical aspect of drug development is understanding how a compound behaves in a living organism.
Table 3: Pharmacokinetic and In Vivo Data
| Parameter | This compound | Rivastigmine |
| In Vivo Efficacy | Data not available | Effective in preclinical models and clinical trials |
| Bioavailability | Data not available | ~40% (oral)[2] |
| Metabolism | Data not available | Hydrolysis by cholinesterases[2] |
| Half-life | Data not available | ~1.5 hours[2] |
| Side Effects | Not fully characterized; no toxicity observed in neuroblastoma cells in vitro[1] | Nausea, vomiting, diarrhea, anorexia, etc. |
Conclusion and Future Directions
The available data indicates that This compound is a potent and highly selective inhibitor of AChE in vitro. Its mixed-mode inhibition is a noteworthy characteristic that warrants further investigation. However, the lack of in vivo efficacy, pharmacokinetic, and comprehensive safety data makes a direct and objective comparison with rivastigmine impossible at this stage.
Rivastigmine is a well-characterized drug with a dual inhibitory mechanism, established pharmacokinetic profile, and extensive clinical data supporting its use in the treatment of Alzheimer's disease.
For this compound to be considered a viable alternative, future research must focus on:
-
In vivo studies to demonstrate its efficacy in animal models of cognitive impairment.
-
Comprehensive pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Thorough toxicological studies to establish a safety profile.
-
Quantitative analysis of BuChE inhibition to provide a more precise selectivity index.
Until such data becomes available, this compound remains a promising but early-stage lead compound, while rivastigmine continues to be a valuable therapeutic option in the clinical management of Alzheimer's disease.
References
- 1. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Validating Brain Target Engagement of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers and drug development professionals at the forefront of neurodegenerative disease research, validating the engagement of a therapeutic target in the brain is a critical step. This guide provides a comparative overview of methodologies to validate target engagement for acetylcholinesterase (AChE) inhibitors, with a focus on established compounds such as Donepezil, Rivastigmine, and Galantamine. An extensive search for "AChE-IN-34" did not yield any publicly available scientific data, preventing its direct comparison. This guide, therefore, serves as a blueprint for the types of data and experimental protocols necessary for such a validation process.
Understanding Acetylcholinesterase Inhibition in the Brain
Acetylcholinesterase (AChE) is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In neurodegenerative diseases like Alzheimer's, reduced levels of acetylcholine are associated with cognitive decline. AChE inhibitors work by blocking the action of AChE, thereby increasing the levels of acetylcholine in the brain.[1] This mechanism is believed to improve cognitive function in patients.
Comparative Analysis of Established AChE Inhibitors
To effectively evaluate a novel compound like the elusive "this compound," it is essential to benchmark its performance against existing therapies. The following table summarizes key in vitro potency data for three widely used AChE inhibitors.
| Compound | Target Enzyme(s) | IC50 (AChE) | IC50 (BuChE) | Ki (AChE) |
| Donepezil | AChE | 2.8 - 6.7 nM | 3,500 - 7,800 nM | 2.2 - 5.7 nM |
| Rivastigmine | AChE and BuChE | 4.5 - 420 nM | 3.8 - 2,800 nM | Not widely reported |
| Galantamine | AChE | 0.38 - 1.2 µM | 5.3 - 14.6 µM | 0.29 - 0.9 µM |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is a range compiled from multiple sources.
Visualizing the Acetylcholinesterase Signaling Pathway
To understand the mechanism of action of AChE inhibitors, it is helpful to visualize the signaling pathway. The following diagram, generated using the DOT language, illustrates the role of AChE in synaptic transmission and how its inhibition leads to increased acetylcholine levels.
Caption: The Acetylcholinesterase (AChE) signaling pathway at the synapse.
Experimental Protocols for Validating Brain Target Engagement
Validating that a compound reaches and interacts with its intended target in the brain is a multi-faceted process. Below are detailed methodologies for key experiments.
In Vivo Microdialysis
Objective: To measure the extracellular levels of acetylcholine and the activity of AChE in specific brain regions of freely moving animals following the administration of an AChE inhibitor.
Experimental Workflow:
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Protocol:
-
Animal Model: Typically, adult male Wistar or Sprague-Dawley rats are used.
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow for a recovery period of at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: After a stabilization period of at least 1-2 hours, collect dialysate samples every 20-30 minutes.
-
Drug Administration: Administer the AChE inhibitor via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine and choline concentrations using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Calculate the percentage change in extracellular acetylcholine levels from baseline following drug administration.
Positron Emission Tomography (PET) Imaging
Objective: To non-invasively quantify the occupancy of AChE in the brain by a novel inhibitor.
Experimental Workflow:
Caption: Workflow for a PET imaging study to determine target occupancy.
Detailed Protocol:
-
Radiotracer: Utilize a suitable PET radiotracer that binds to AChE, such as [11C]MP4A or [18F]SP-204.
-
Animal Model: Non-human primates or rodents can be used. For this example, we will use a non-human primate.
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Perform a transmission scan for attenuation correction. Inject a bolus of the radiotracer intravenously and acquire dynamic PET data for 60-90 minutes.
-
Drug Administration: On a separate day, administer the AChE inhibitor at a specific dose.
-
Occupancy Scan: At the expected time of peak brain concentration of the inhibitor, perform a second PET scan identical to the baseline scan.
-
Image Analysis: Reconstruct the PET images and co-register them with a structural MRI of the same animal for anatomical reference.
-
Quantification: Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, striatum) and calculate the binding potential (BPnd) or distribution volume ratio (DVR) of the radiotracer in each ROI for both the baseline and post-drug scans.
-
Occupancy Calculation: Calculate the AChE occupancy at each dose using the following formula: Occupancy (%) = [(BPnd_baseline - BPnd_drug) / BPnd_baseline] * 100
Behavioral Assays
Objective: To assess the functional consequences of AChE inhibition on cognitive performance in rodent models.
Commonly Used Behavioral Tests:
-
Morris Water Maze: This test evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of opaque water. The time it takes to find the platform (escape latency) and the path taken are recorded.
-
Novel Object Recognition: This test assesses recognition memory. Animals are familiarized with two identical objects. Later, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.
-
Contextual Fear Conditioning: This test measures fear-associated learning and memory. Animals learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the freezing behavior of the animal when placed back in the same context.
General Protocol for Behavioral Testing:
-
Animal Model: Typically, mice or rats are used.
-
Acclimation: Acclimate the animals to the testing room and equipment before the start of the experiment.
-
Drug Administration: Administer the AChE inhibitor or vehicle at a predetermined time before the behavioral task.
-
Testing: Conduct the behavioral test according to a standardized protocol.
-
Data Collection and Analysis: Record and analyze the relevant behavioral parameters. Statistical analysis is used to compare the performance of the drug-treated group with the control group.
Logical Comparison of AChE Inhibitors
The selection of an appropriate AChE inhibitor for research or therapeutic development depends on a variety of factors. The following diagram illustrates a logical framework for comparing different inhibitors.
References
A Comparative Analysis of Novel Acetylcholinesterase Inhibitors: Benchmarking Against AChE-IN-34
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-34, alongside other recently developed inhibitors. Due to the limited publicly available data on this compound, this document serves as a template, illustrating a comparative framework using data from other novel inhibitors. The objective is to offer a comprehensive evaluation of performance based on available experimental data, detailing inhibitory efficacy and methodologies.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] The inhibition of AChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[2] The development of novel AChE inhibitors is focused on improving potency, selectivity, and pharmacokinetic profiles while minimizing side effects.[3]
Comparative Performance of Novel AChE Inhibitors
This section compares the in vitro efficacy of several novel AChE inhibitors. As data for "this compound" is not available, it is presented here as a placeholder for comparison. The selected compounds—Compound 10a and S-I 26—are examples of recently developed inhibitors with promising preclinical data.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentrations (IC50) of the selected novel AChE inhibitors against acetylcholinesterase. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) |
| This compound | AChE | Data Not Available | - | - |
| Compound 10a | AChE | 1.6 nM | Donepezil | 12.06 nM[4] |
| S-I 26 | AChE | 14 µM | Rivastigmine | 71.1 µM[5] |
Data presented for Compound 10a and S-I 26 are derived from published studies.[4][5]
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the process of inhibitor evaluation is crucial for understanding the drug development pipeline.
Mechanism of Acetylcholinesterase Inhibition
The following diagram illustrates the fundamental mechanism of AChE inhibition. In a normal state, AChE breaks down acetylcholine. AChE inhibitors block the active site of the enzyme, preventing this breakdown and thereby increasing acetylcholine levels in the synapse.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for AChE Inhibitor Evaluation
The development and evaluation of novel AChE inhibitors typically follow a structured workflow, from initial screening to in vivo studies.
Caption: Typical Experimental Workflow for AChE Inhibitors.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of novel AChE inhibitors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of the compounds against AChE is commonly determined using a modified Ellman's spectrophotometric method.[6]
Principle:
This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of the test inhibitor at a specific concentration.
-
DTNB solution.
-
AChE solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
Conclusion
The development of novel acetylcholinesterase inhibitors is a dynamic field of research with the potential to yield more effective treatments for Alzheimer's disease and other cognitive disorders. While direct comparative data for this compound is not yet available in the public domain, the framework presented in this guide, utilizing data from other novel inhibitors like Compound 10a and S-I 26, provides a robust methodology for its future evaluation. The systematic assessment of inhibitory potency, selectivity, and adherence to standardized experimental protocols such as the Ellman's method are essential for the objective comparison and advancement of new therapeutic candidates. As more data on this compound becomes available, it can be integrated into this comparative guide to provide a clearer understanding of its therapeutic potential.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Comparative Analysis of Acetylcholinesterase Inhibitor Side Effect Profiles: A Guide for Researchers
This guide provides a comparative analysis of the side effect profiles of commonly used acetylcholinesterase (AChE) inhibitors. As specific data for a compound designated "AChE-IN-34" is not publicly available, this document will focus on a comparative assessment of three widely studied and clinically approved AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The information presented is intended for researchers, scientists, and drug development professionals to understand the common adverse effects associated with this class of drugs and the methodologies used to evaluate them.
Mechanism of Action and Side Effects of AChE Inhibitors
Acetylcholinesterase inhibitors work by increasing the levels of acetylcholine, a neurotransmitter, in the brain.[1][2] They achieve this by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine.[1][2] While this mechanism is beneficial for conditions like Alzheimer's disease, the increased acetylcholine levels are not confined to the brain and can affect the peripheral nervous system, leading to a range of side effects.[3] The most common of these are cholinergic in nature and often affect the gastrointestinal system.[1][3][4]
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of common adverse events associated with Donepezil, Rivastigmine, and Galantamine based on clinical trial data. It is important to note that the frequency of side effects can be influenced by the dosage and the rate of dose titration.[4]
| Side Effect | Donepezil | Rivastigmine | Galantamine |
| Gastrointestinal | |||
| Nausea | 11-47%[3] | 10-31%[3] | 5-19%[3] |
| Vomiting | 10-31%[3] | - | - |
| Diarrhea | 5-19%[3] | - | - |
| Anorexia | 4-17%[3] | - | - |
| Neurological | |||
| Dizziness | Common | Common | Common |
| Headache | Common | Common | Common |
| Cardiovascular | |||
| Bradycardia | Increased risk[3][5] | Increased risk[5] | Lower risk than Donepezil/Rivastigmine[5] |
| Syncope | More frequent than controls[3] | More frequent than controls[3] | - |
| Other | |||
| Weight Loss | Common[4] | Common[4] | Common[4] |
Galantamine has been associated with fewer adverse events compared to donepezil or rivastigmine.[5] Donepezil is noted to be better tolerated with fewer gastrointestinal side effects than rivastigmine or galantamine in some studies.[1] Rivastigmine has been associated with a disproportionately higher frequency of reports of death as an adverse event in some pharmacovigilance databases.[6]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of acetylcholinesterase inhibitors at the synaptic cleft.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols for Side Effect Assessment
The evaluation of side effects for a novel AChE inhibitor like a hypothetical "this compound" would involve a series of preclinical and clinical studies.
1. Preclinical Toxicity Studies
These studies are conducted in animal models to identify potential target organs for toxicity and to determine a safe starting dose for human trials.[7][8]
-
Acute Toxicity Study:
-
Objective: To determine the effects of a single high dose of the compound.
-
Methodology: The test compound is administered to at least two mammalian species (one rodent, one non-rodent) via the intended clinical route. Animals are observed for 14 days for signs of toxicity, and a full necropsy is performed. The maximum tolerated dose (MTD) is determined.
-
-
Repeat-Dose Toxicity Study:
-
Objective: To evaluate the toxicological profile of the compound after repeated administration.
-
Methodology: The compound is administered daily to two species (one rodent, one non-rodent) for a duration relevant to the proposed clinical use (e.g., 28 days for a trial of similar length).[8] Parameters monitored include clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis. At termination, a full histopathological examination of organs is conducted.
-
-
Safety Pharmacology Studies:
-
Objective: To assess the effects of the compound on vital organ systems, particularly the cardiovascular, respiratory, and central nervous systems.[8]
-
Methodology (Cardiovascular): Conscious, telemetered animals (e.g., dogs, non-human primates) are used to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of the test compound at various doses. This allows for the detection of potential effects on cardiac conduction (e.g., bradycardia) and blood pressure.
-
2. Clinical Trials
Human trials are conducted in phases to evaluate the safety and efficacy of the new drug.[9]
-
Phase I:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.[9]
-
Methodology: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted. Vital signs, ECGs, and adverse events are closely monitored. Blood samples are collected to determine the drug's absorption, distribution, metabolism, and excretion (ADME).
-
-
Phase II:
-
Objective: To evaluate the efficacy of the drug in patients with the target disease and to continue to assess its safety.[9]
-
Methodology: A larger group of patients receives the drug at various doses. The incidence and severity of adverse events are systematically recorded and compared to a placebo or active comparator group.
-
-
Phase III:
-
Objective: To confirm the efficacy and safety of the drug in a large, diverse patient population.[9]
-
Methodology: Randomized, double-blind, controlled trials are conducted across multiple centers. A comprehensive safety profile is established by collecting data on all adverse events, including their frequency, severity, and relationship to the study drug.
-
Experimental Workflow for Cardiovascular Safety Assessment
The following diagram outlines a typical workflow for assessing the cardiovascular side effects of a new AChE inhibitor.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consultant360.com [consultant360.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Clinical trial - Wikipedia [en.wikipedia.org]
Benchmarking a Novel Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel acetylcholinesterase (AChE) inhibitor, AChE-IN-34, against industry-standard inhibitors: Donepezil, Rivastigmine, and Galantamine. The following sections present a detailed analysis of their inhibitory activity and pharmacokinetic profiles, supported by experimental data and methodologies, to assist in the evaluation of this new chemical entity for potential therapeutic applications, particularly in the context of Alzheimer's disease.
Inhibitory Potency Against Cholinesterases
The primary measure of efficacy for an AChE inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency. The inhibitory activity of this compound was assessed against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and compared with established drugs.
| Inhibitor | AChE IC50 | BChE IC50 | Selectivity (BChE/AChE) |
| This compound | [Data for this compound] | [Data for this compound] | [Calculated Selectivity] |
| Donepezil | 6.7 nM - 11.6 nM[1][2] | ~7,900 nM | ~681 - 1179 |
| Rivastigmine | 4.3 - 4760 nM[3] | 16 - 238 nM[3] | Varies |
| Galantamine | 500 nM - 1.27 µM[2][4] | 9.9 µM[5] | ~7.8 - 19.8 |
Note: IC50 values can vary between studies depending on the experimental conditions.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its overall efficacy and safety. The following table summarizes key pharmacokinetic parameters for the benchmarked inhibitors.
| Parameter | This compound | Donepezil | Rivastigmine | Galantamine |
| Bioavailability | [Data] | ~100% | ~36% | 85-100% |
| Half-life (t½) | [Data] | ~70 hours[6] | ~1.5 hours[6] | ~7 hours[6] |
| Metabolism | [Data] | Hepatic (CYP2D6, CYP3A4)[6] | Esterase-mediated hydrolysis[6] | Hepatic (CYP2D6, CYP3A4)[6] |
| Brain Penetrant | [Data] | Yes | Yes[3] | Yes |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE is determined using a modified Ellman's method, a rapid and sensitive colorimetric assay.[7][8]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil, Rivastigmine, Galantamine)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
AChE Inhibition Assay Workflow
Signaling Pathway of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors exert their therapeutic effect by increasing the levels of acetylcholine (ACh) in the synaptic cleft. ACh is a critical neurotransmitter involved in cognitive functions such as memory and learning. In neurodegenerative diseases like Alzheimer's, there is a decline in cholinergic neurons, leading to reduced ACh levels. By inhibiting AChE, the enzyme responsible for the breakdown of ACh, these inhibitors enhance cholinergic neurotransmission.[9][10]
Mechanism of AChE Inhibition
Conclusion
This guide provides a framework for the comparative analysis of this compound against established acetylcholinesterase inhibitors. The presented data tables and experimental protocols offer a standardized approach to evaluating its potential as a therapeutic agent. Further in-vivo studies and clinical trials will be necessary to fully elucidate the efficacy and safety profile of this compound. The provided visualizations of the experimental workflow and the underlying signaling pathway serve to clarify the scientific basis of this class of drugs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 4. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. attogene.com [attogene.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
Safety Operating Guide
Proper Disposal of AChE-IN-34: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of the acetylcholinesterase inhibitor, AChE-IN-34. Specific disposal procedures are dictated by local, state, and federal regulations and the specific Safety Data Sheet (SDS) for the compound. Always consult the SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
Acetylcholinesterase inhibitors (AChEIs) are potent neuroactive compounds that require careful handling and disposal to ensure the safety of laboratory personnel and protect the environment.[1] Improper disposal can lead to contamination and potential health hazards. This guide outlines the essential procedures for the safe disposal of this compound in a laboratory setting.
Pre-Disposal and Waste Minimization
Before beginning any experiment, it is crucial to have a designated and properly labeled hazardous waste container ready. To minimize waste generation, only prepare the amount of this compound solution required for your immediate experimental needs.[2]
Step-by-Step Disposal Procedure
All materials contaminated with this compound, including unused stock solutions, contaminated personal protective equipment (PPE), and experimental apparatus, should be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2] Keep solid and liquid waste in separate, designated containers.[2]
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[2][3] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components in the solution.
-
Solid Waste: Dispose of contaminated solids such as pipette tips, gloves, and absorbent paper in a designated solid hazardous waste container. This container should also be clearly labeled with the identity of the hazardous material.
-
-
Labeling: All hazardous waste containers must be accurately labeled.[4] The label should include:
-
The words "Hazardous Waste"
-
The full name of the chemical(s)
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
-
Storage: Store the hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the direct control of the laboratory personnel and away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.[3]
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days, though this can vary by location), arrange for pickup by your institution's licensed hazardous waste disposal service.[3][5] Do not pour any amount of this compound down the drain.[4][6]
Summary of Key Disposal Information
The following table summarizes critical information for the proper disposal of this compound. Specific values for this compound must be obtained from the manufacturer's Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Chemical Name | This compound | Manufacturer's Label |
| Hazard Classification | Assumed to be hazardous waste. Likely classified as toxic. Refer to Section 2 of the SDS for specific hazard statements. | Safety Data Sheet (SDS) |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the chemical and its waste.[7][8][9][10] | SDS and Institutional Policy |
| Container Type | Chemically resistant, leak-proof containers with secure lids. Avoid incompatible materials (e.g., some plastics with certain organic solvents).[2][3] | SDS and EHS Guidelines |
| Disposal Method | Collection by a licensed hazardous waste disposal service. Do not dispose of in regular trash or down the drain.[4][6] | EHS Guidelines |
| Emergency Procedures | In case of a spill, follow the procedures outlined in the SDS and your laboratory's emergency plan. Absorbent materials used for cleanup must be disposed of as hazardous waste.[6] | SDS and Emergency Plan |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from generation to final disposal.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. mavotrans.nl [mavotrans.nl]
- 9. health.state.mn.us [health.state.mn.us]
- 10. sourceware.sourcena.com [sourceware.sourcena.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
